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  • Product: 4-(bromomethyl)-3-methyl-1H-pyrazole
  • CAS: 2092310-18-2

Core Science & Biosynthesis

Foundational

The Solvation and Stability Paradox of 4-(Bromomethyl)-3-methyl-1H-pyrazole in Polar Aprotic Media

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the synthesis of complex active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), pyrazole derivatives serve as critical pharmacophores[1]. However, handling highly reactive bifunctional intermediates like 4-(bromomethyl)-3-methyl-1H-pyrazole presents a unique physicochemical challenge. While polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) provide exceptional thermodynamic solvating power for pyrazoles[2], they simultaneously trigger rapid, irreversible degradation pathways for bromomethylated derivatives.

This whitepaper deconstructs the causality behind this "solubility-stability paradox." As a Senior Application Scientist, I will guide you through the thermodynamic mechanisms of pyrazole solvation, the kinetic realities of electrophile-nucleophile self-annihilation, and field-proven protocols to accurately measure and manipulate this compound without compromising scientific integrity.

Physicochemical Profiling & Solvation Thermodynamics

To understand how 4-(bromomethyl)-3-methyl-1H-pyrazole behaves in solution, we must analyze its structural dichotomy:

  • The Pyrazole Ring: Contains both a hydrogen-bond donor (N-H) and a hydrogen-bond acceptor (N=C).

  • The Bromomethyl Group ( −CH2​Br ): Located at the 4-position, this group is highly activated. The electron-rich nature of the pyrazole ring makes the −CH2​Br carbon highly susceptible to nucleophilic attack (SN2).

The Role of Polar Aprotic Solvents

Polar aprotic solvents possess high dielectric constants ( ϵ ) and strong dipole moments, but lack acidic protons. When 4-(bromomethyl)-3-methyl-1H-pyrazole is introduced to solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO):

  • Thermodynamic Enhancement: The solvent's highly electronegative oxygen or nitrogen atoms act as potent hydrogen-bond acceptors for the pyrazole's N-H proton. This breaks the intermolecular crystal lattice of the solid pyrazole, driving rapid dissolution[2].

  • The "Naked" Nucleophile Effect: Because polar aprotic solvents do not solvate anions or lone pairs effectively (unlike protic solvents like water or ethanol), the nucleophilicity of the pyrazole nitrogen is drastically enhanced.

The Stability Paradox: Solvation vs. Degradation

High solubility in polar aprotic solvents is a double-edged sword. Once dissolved, the enhanced nucleophilicity of the pyrazole nitrogen and the highly electrophilic nature of the bromomethyl group lead to two catastrophic degradation pathways.

Pathway A: Self-Alkylation (Polymerization)

Because the molecule contains both a "naked" nucleophile (the pyrazole nitrogen) and an activated electrophile (the bromomethyl carbon), intermolecular SN2 reactions occur rapidly. Molecule A attacks Molecule B, leading to dimers, oligomers, and eventually insoluble polymeric networks[3]. This is particularly aggressive in DMF and Acetonitrile.

Pathway B: Kornblum Oxidation (DMSO-Specific)

If DMSO is utilized to maximize solubility, the solvent itself becomes a reactant. The oxygen atom of DMSO acts as a nucleophile, attacking the bromomethyl carbon to form an alkoxysulfonium intermediate. This intermediate collapses to yield 4-formyl-3-methyl-1H-pyrazole [4]. This phenomenon, known as the Kornblum oxidation, can consume the starting material within hours at room temperature.

Pathways A 4-(bromomethyl)-3-methyl-1H-pyrazole B Polar Aprotic Solvent (e.g., DMSO) A->B Dissolution C High Thermodynamic Solubility B->C H-Bond Acceptance D Kornblum Oxidation (DMSO specific) B->D Nucleophilic Attack by Solvent E Self-Alkylation (Polymerization) B->E Naked Anion Effect F 4-formyl-3-methyl-1H-pyrazole D->F G Oligomeric/Polymeric Mixtures E->G

Caption: Mechanistic divergence of 4-(bromomethyl)-3-methyl-1H-pyrazole in polar aprotic media.

Quantitative Solvent Matrix

To guide solvent selection for downstream synthesis, the following table synthesizes the relationship between solvent properties, expected thermodynamic solubility, and kinetic stability.

SolventDielectric Constant ( ϵ )Est. Thermodynamic SolubilityKinetic Stability (Half-life at 25°C)Primary Degradation Pathway
DMSO 46.7> 100 mg/mL< 1 hourKornblum Oxidation[4] & Polymerization
DMF 36.7> 100 mg/mL~ 2-4 hoursSelf-Alkylation (Polymerization)[3]
Acetonitrile 37.520 - 50 mg/mL~ 12 hoursSelf-Alkylation (Polymerization)
Acetone 20.710 - 30 mg/mL> 24 hoursMinimal (Slow Self-Alkylation)

Data Interpretation: While DMSO offers the highest solvating power, its use is strictly contraindicated for storage or prolonged reactions due to rapid oxidation. Acetonitrile and Acetone offer a safer kinetic window for handling the intact bromomethyl species.

Experimental Protocols: Self-Validating Methodologies

Standard "shake-flask" solubility methods (which require 24-48 hours of equilibration) are fundamentally incompatible with this molecule due to its short half-life. To accurately determine solubility without confounding degradation artifacts, a Kinetic Solubility Protocol must be employed.

Protocol: Kinetic Solubility Determination via HPLC-UV

Causality of Design: This protocol utilizes thermal suppression (4°C) to inhibit SN2 kinetics during dissolution, followed by an immediate acidic quench. The acidic diluent protonates the pyrazole nitrogen, neutralizing its nucleophilicity and locking the molecule in a stable state for accurate HPLC quantification.

Step-by-Step Methodology:

  • Preparation: Pre-chill the target polar aprotic solvent (e.g., Acetonitrile) to 4°C in an ice bath. Prepare an HPLC diluent consisting of 50:50 Water:Acetonitrile with 0.1% Trifluoroacetic acid (TFA).

  • Supersaturation: In a 2 mL amber glass vial, add 50 mg of 4-(bromomethyl)-3-methyl-1H-pyrazole solid.

  • Dissolution: Add 500 µL of the pre-chilled solvent to the vial.

  • Rapid Agitation: Vortex the mixture vigorously for exactly 60 seconds. Do not use an ultrasonic bath, as localized cavitation heating will accelerate polymerization[2].

  • Filtration: Immediately draw the suspension into a pre-chilled syringe and pass it through a 0.22 µm PTFE syringe filter into a clean vial.

  • Acidic Quench (Critical Step): Instantly transfer 10 µL of the filtered solution into 990 µL of the acidic HPLC diluent (100x dilution). The TFA protonates the pyrazole, halting self-alkylation.

  • Quantification: Analyze the quenched sample via HPLC-UV (e.g., C18 column, 254 nm) against a freshly prepared calibration curve of the standard.

Workflow S1 Weigh Solid Compound S2 Add Pre-chilled Solvent (4°C) S1->S2 S3 Rapid Vortex (< 1 min) S2->S3 S4 Syringe Filtration (0.22 µm PTFE) S3->S4 S5 Immediate Acidic Quench & HPLC S4->S5

Caption: Self-validating kinetic solubility workflow designed to prevent in-situ degradation.

Conclusion & Best Practices for Synthesis

When utilizing 4-(bromomethyl)-3-methyl-1H-pyrazole in drug development workflows, researchers must prioritize kinetic stability over thermodynamic solubility.

  • Avoid DMSO unless the specific goal is to synthesize the formyl-pyrazole derivative via Kornblum oxidation[4].

  • Use Acetonitrile or Acetone for coupling reactions, maintaining the reaction mixture at sub-ambient temperatures until the target nucleophile is introduced.

  • In-situ Generation: For maximum yield in complex syntheses, consider generating the bromomethyl pyrazole in situ from its corresponding alcohol (using reagents like PBr3 or SOBr2 in a non-polar solvent like DCM) and immediately reacting it with the target substrate to bypass the isolation and storage phases entirely[1].

References

  • A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes Journal of the American Chemical Society (Kornblum, N., et al., 1959) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review MDPI Molecules (2018) URL:[Link]

  • Synthesis of chromeno[2,3-b]carbazole and chromeno[3,2-f]indazole derivatives. A new class of indole- and pyrazole-fused polycyclic compounds using o-quinodimethane chemistry ResearchGate / ARKIVOC (2008) URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: MSDS and Toxicological Profile of 4-(bromomethyl)-3-methyl-1H-pyrazole

Executive Summary In modern medicinal chemistry and agrochemical development, pyrazole derivatives are highly valued for their ability to participate in hydrogen bonding and metal coordination[1]. Specifically, 4-(bromom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, pyrazole derivatives are highly valued for their ability to participate in hydrogen bonding and metal coordination[1]. Specifically, 4-(bromomethyl)-3-methyl-1H-pyrazole serves as a critical bifunctional building block. While the pyrazole core provides structural versatility, the bromomethyl moiety acts as a highly reactive electrophile. This dual nature makes the compound synthetically powerful but inherently hazardous.

As a Senior Application Scientist, it is imperative to understand that safety protocols cannot be merely memorized; they must be mechanistically understood. This whitepaper deconstructs the Material Safety Data Sheet (MSDS) of 4-(bromomethyl)-3-methyl-1H-pyrazole, translating static hazard codes into dynamic, causality-driven safety and handling workflows.

Physicochemical Profile & Structural Reactivity

The reactivity of 4-(bromomethyl)-3-methyl-1H-pyrazole is dictated by the benzylic-like position of the primary bromide. The adjacent pyrazole ring stabilizes the transition state during nucleophilic substitution, making the bromomethyl group exceptionally susceptible to SN​2 attack by ambient moisture, biological thiols, and amines.

Quantitative Physicochemical Data
PropertyValueCausality / Operational Impact
Molecular Formula C5H7BrN2Contains a reactive primary alkyl bromide, dictating its role as a potent alkylating agent.
Molecular Weight 175.03 g/mol Low molecular weight contributes to volatility, elevating the vapor/dust inhalation hazard.
Physical State Solid / CrystallineParticulate generation requires handling strictly within localized exhaust ventilation (LEV).
Solubility Soluble in DMF, DMSO, DCMHigh solubility in polar aprotic solvents facilitates rapid absorption through protective gloves and skin barriers.
Stability Moisture-SensitiveRapidly hydrolyzes in the presence of water to form hydroxymethyl pyrazole and corrosive hydrobromic acid (HBr)[2].

Toxicological Profile & Hazard Causality

The toxicological profile of 4-(bromomethyl)-3-methyl-1H-pyrazole mirrors that of other reactive bromomethyl heterocycles and benzyl bromides[3]. The hazards are not merely additive; they are mechanistically linked to the compound's electrophilicity.

GHS Classification & Mechanistic Drivers
  • Skin Corrosion/Irritation (Category 1B) & Eye Damage (Category 1): Upon contact with the aqueous environment of the skin or eyes, the bromomethyl group undergoes rapid hydrolysis. This SN​2 displacement by water generates localized, highly concentrated hydrobromic acid (HBr)[4]. The resulting sudden drop in pH causes immediate protein denaturation, leading to severe chemical burns and potential irreversible blindness.

  • Lachrymatory Action (STOT SE 3 - Respiratory Tract): Compounds containing the -CH2Br moiety are classic lachrymators (tear-producing agents)[5]. The vapor or dust interacts with the mucous membranes of the eyes and respiratory tract. The alkylation of sensory nerve receptors (such as TRPA1 ion channels) triggers an acute pain response, coughing, and severe tearing.

  • Acute Toxicity (Oral/Dermal/Inhalation - Category 4): Beyond localized burns, systemic absorption leads to the indiscriminate alkylation of intracellular nucleophiles, such as glutathione (GSH) and DNA base pairs[3]. Depletion of cellular glutathione induces oxidative stress, while DNA alkylation presents a long-term mutagenic concern.

Mechanistic Pathways of Toxicity and Mitigation

To fully grasp the MSDS, we must visualize the chemical logic dictating both the physiological damage and the laboratory quenching strategy. The diagram below illustrates how the same electrophilic nature that causes tissue necrosis can be exploited for safe chemical neutralization.

ToxicityMechanism A 4-(bromomethyl)-3-methyl-1H-pyrazole (Reactive Electrophile) C Rapid S_N2 Alkylation A->C Exposure G Safe Quenching (e.g., Thiosulfate / Amines) A->G Controlled Mitigation B Biological Nucleophiles (Glutathione, Protein -SH/-NH2) B->C Nucleophilic Attack D Release of HBr (Corrosive Acid) C->D Byproduct E Protein Denaturation & Enzyme Inhibition C->E Covalent Binding F Lachrymatory Response & Tissue Necrosis D->F Local pH Drop E->F Cellular Damage H Inert Bunte Salt / Amine Derivative G->H Neutralization

Caption: Mechanism of bromomethyl pyrazole toxicity via S_N2 alkylation and safe chemical quenching.

Experimental Workflows & Self-Validating Safety Protocols

Handling this compound requires moving beyond passive PPE (Personal Protective Equipment) to active, chemically sound engineering controls. Because the compound is a lachrymator and corrosive, any experimental workflow must include a self-validating quenching step to ensure no active electrophile remains during waste disposal[2].

Protocol: Safe Handling and Chemical Quenching of Bromomethyl Pyrazoles

Objective: To execute a controlled SN​2 displacement of the reactive bromide using a soft nucleophile, neutralizing the lachrymatory hazard prior to standard waste routing.

Step 1: Preparation of the Quenching Solution

  • Action: Prepare a 1.0 M aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) supplemented with 0.5 M sodium bicarbonate ( NaHCO3​ ).

  • Causality: The thiosulfate anion ( S2​O32−​ ) is a highly polarizable, "soft" nucleophile that rapidly outcompetes water or biological tissues for the "soft" electrophilic carbon of the bromomethyl group. The bicarbonate acts as a buffer to neutralize the HBr generated during the reaction, preventing the solution from becoming dangerously acidic.

Step 2: Controlled Reaction Quenching

  • Action: Transfer the crude reaction mixture (or dissolved spill material) to a flask and cool to 0–5 °C using an ice bath. Add the quenching solution dropwise under vigorous magnetic stirring.

  • Causality: The alkylation of thiosulfate is highly exothermic. Cooling the system prevents the localized boiling of solvents (like DCM or ether), which would otherwise aerosolize the unquenched lachrymator into the fume hood environment.

Step 3: Phase Separation and Validation

  • Action: Allow the biphasic mixture to stir vigorously for 30–45 minutes at room temperature. Test the aqueous phase with universal pH indicator paper to ensure the pH remains between 7 and 9.

  • Causality: A stable, slightly basic pH is a self-validating indicator. It confirms that the generation of HBr has ceased, meaning the hydrolysis/alkylation of the bromomethyl pyrazole is 100% complete.

Step 4: Safe Waste Disposal

  • Action: Separate the organic and aqueous layers.

  • Causality: The aqueous layer now contains a water-soluble, non-toxic S-alkyl thiosulfate (a Bunte salt) and sodium bromide. Because the electrophilic threat has been chemically eliminated, this aqueous phase can be safely routed to standard aqueous hazardous waste without risking exposure to downstream waste-handling personnel.

References

  • NextSDS. (n.d.). 1-(bromomethyl)-1H-pyrazole hydrobromide — Chemical Substance Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Bromomethyl methyl ether - SAFETY DATA SHEET. Retrieved from[Link]

  • ACS Publications. (2004). Synthesis of 4,5-Diaryl-1H-pyrazole-3-ol Derivatives as Potential COX-2 Inhibitors. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Handling of 4-(Bromomethyl)-3-methyl-1H-pyrazole: A Mechanistic Guide to Preventing Self-Alkylation

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern medicinal chemistry, pyrazole derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry, pyrazole derivatives are ubiquitous pharmacophores due to their favorable physicochemical properties and target-binding profiles. Specifically, 4-(bromomethyl)-3-methyl-1H-pyrazole serves as a critical bifunctional building block for installing the pyrazole moiety via N- or C-alkylation cross-coupling strategies.

However, handling this molecule presents a severe thermodynamic and kinetic challenge. The free base form of the molecule is highly unstable at room temperature. It contains both a nucleophilic center (the pyrazole nitrogen) and a highly reactive electrophilic center (the bromomethyl carbon). This dual nature drives rapid intermolecular self-alkylation, leading to irreversible oligomerization and polymerization. This whitepaper details the thermodynamic causality behind this instability, the chemical rationale for its commercial storage as a hydrobromide salt, and self-validating protocols for its successful deployment in synthetic workflows.

Mechanistic Analysis of Thermodynamic Instability

To understand the instability of 4-(bromomethyl)-3-methyl-1H-pyrazole, we must examine its molecular orbital topology. The unprotonated pyrazole ring possesses a lone pair of electrons on the sp2-hybridized nitrogen, resulting in a high-energy Highest Occupied Molecular Orbital (HOMO). Simultaneously, the adjacent bromomethyl group features a low-energy Lowest Unoccupied Molecular Orbital (LUMO) centered on the C-Br σ∗ antibonding orbital.

At room temperature, the thermal energy ( kB​T ) easily overcomes the activation energy barrier for an intermolecular S_N2 reaction. The nucleophilic nitrogen of one molecule attacks the electrophilic carbon of an adjacent molecule, displacing the bromide ion. This cascade forms stable C-N bonds, and the precipitation of the resulting polymeric chains acts as a thermodynamic sink, driving the degradation process to completion[1]().

G1 N1 Free Base Nucleophilic N & Electrophilic C N2 Intermolecular SN2 Attack (Kinetic Pathway) N1->N2 Room Temp (Thermal Energy > Activation Barrier) N3 Oligomeric Intermediates N2->N3 - HBr N4 Polymeric Degradation (Thermodynamic Sink) N3->N4 Propagation

Fig 1: Intermolecular self-alkylation pathway of the free base at room temperature.

Salt Formation as a Thermodynamic Stabilizer

To arrest this degradation pathway, the molecule must be chemically modified to eliminate its nucleophilicity without destroying its utility as an electrophilic building block. This is achieved by converting the free base into its hydrobromide (HBr) salt [2]().

The Causality of Stabilization: When HBr is introduced, the pyrazole nitrogen is protonated. This protonation ties up the lone pair of electrons, drastically lowering the HOMO energy and rendering the nitrogen completely non-nucleophilic. Because the molecule can no longer act as an electron donor, the intermolecular S_N2 pathway is kinetically and thermodynamically shut down. Consequently, commercial suppliers universally provide bromomethylpyrazoles as hydrobromide salts, recommending storage in inert, moisture-free environments at -20°C to ensure long-term stability().

G2 N1 Free Base (Highly Reactive) N2 Addition of HBr (Protonation of Pyrazole N) N1->N2 Salt Formation N3 Hydrobromide Salt (HOMO Lowered) N2->N3 pKa ~2.5 N4 Thermodynamic Stability (Self-Alkylation Suppressed) N3->N4 Safe Storage at RT / -20°C

Fig 2: Thermodynamic stabilization of the pyrazole core via hydrobromide salt formation.

Quantitative Data: Comparative Stability Profiles

The following table summarizes the profound impact of salt formation and temperature on the thermodynamic stability of 4-(bromomethyl)-3-methyl-1H-pyrazole.

Compound StateStorage TemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Free Base 25°C (Room Temp)< 2 HoursRapid intermolecular self-alkylation
Free Base -20°C~3-5 DaysSlow oligomerization
HBr Salt 25°C (Room Temp)> 6 MonthsStable (Prone to hydrolysis if exposed to ambient moisture)
HBr Salt -20°C (Desiccated)> 2 YearsNegligible degradation

Note: The HBr salt is highly hygroscopic. Exposure to atmospheric moisture can lead to competitive hydrolysis of the bromomethyl group to a hydroxymethyl group, necessitating storage under an inert atmosphere (Argon/N2).

Experimental Protocols: Self-Validating Workflows

Because the free base cannot be stored, it must be generated in situ during the reaction. As a Senior Application Scientist, I mandate the use of self-validating experimental systems. The following protocols ensure that the integrity of the starting material is verified before use, and that the transient free base is immediately trapped by the target nucleophile.

Protocol A: NMR Validation of Precursor Integrity (Quality Control)

Before committing the HBr salt to a complex, late-stage intermediate, you must validate that it has not degraded during storage.

  • Sample Preparation: In a glovebox, dissolve 5 mg of 4-(bromomethyl)-3-methyl-1H-pyrazole hydrobromide in 0.5 mL of anhydrous DMSO- d6​ .

  • Data Acquisition: Acquire a standard 1 H NMR spectrum (400 MHz or higher).

  • Self-Validation Check:

    • Pass: Observe a sharp, distinct singlet integrating to 2H at approximately δ 4.5 - 4.7 ppm, corresponding to the intact -CH 2​ Br group. The pyrazole N-H proton will appear highly deshielded due to the HBr salt.

    • Fail: If the methylene singlet is broadened, shifted, or accompanied by multiple new methylene signals between δ 5.0 - 5.5 ppm, the batch has undergone polymeric degradation and must be discarded.

Protocol B: In Situ Free Base Generation and Trapping

To utilize the molecule, the HBr salt must be neutralized. Crucial Causality: Neutralization must occur strictly in the presence of the target nucleophile. If neutralized beforehand, the pyrazole will self-alkylate.

  • System Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Reagent Mixing: Add the target nucleophile (e.g., a complex primary amine or phenol, 1.0 equiv) and 4-(bromomethyl)-3-methyl-1H-pyrazole hydrobromide (1.1 equiv) to the flask.

  • Solvation: Dissolve the mixture in anhydrous DMF or Acetonitrile (0.1 M concentration). Cool the mixture to 0°C using an ice bath to lower the kinetic energy of the system.

  • Controlled Neutralization: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or anhydrous K 2​ CO 3​ (2.5 equiv), dropwise over 10 minutes.

    • Mechanistic Note: The first equivalent of base neutralizes the HBr, liberating the free base. The excess base facilitates the desired cross-coupling. Because the target nucleophile is already present in high concentration, it kinetically outcompetes the pyrazole nitrogen, trapping the electrophile and preventing self-alkylation[3]().

  • Reaction Progression: Allow the reaction to slowly warm to room temperature while stirring for 4-12 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the target nucleophile mass and the appearance of the product mass confirms successful in situ trapping without pyrazole polymerization.

Conclusion

The thermodynamic instability of 4-(bromomethyl)-3-methyl-1H-pyrazole at room temperature is a direct consequence of its bifunctional nucleophilic/electrophilic nature. By understanding the molecular orbital dynamics that drive its self-alkylation, chemists can effectively leverage hydrobromide salt formation to enforce thermodynamic stability. Adhering to strict in situ neutralization protocols ensures that this highly reactive building block can be seamlessly integrated into complex drug discovery workflows without yield-destroying polymerization.

References

  • 1H- and 2H-Indazoles (Update 2011) Source: thieme-connect.de URL:[Link]

  • Synthesis and Structure−Activity Relationships of Aza- and Diazabiphenyl Analogues of the Antitubercular Drug PA-824 Source: acs.org URL:[Link]

Sources

Exploratory

Mechanism of Action of 4-(Bromomethyl)-3-methyl-1H-pyrazole Derivatives: A Comprehensive Technical Guide

Executive Summary In contemporary medicinal chemistry, the pursuit of highly selective kinase inhibitors and targeted covalent inhibitors (TCIs) requires privileged scaffolds that offer both structural stability and prog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of highly selective kinase inhibitors and targeted covalent inhibitors (TCIs) requires privileged scaffolds that offer both structural stability and programmable reactivity. 4-(bromomethyl)-3-methyl-1H-pyrazole and its derivatives have emerged as highly versatile bifunctional pharmacophores. The pyrazole core provides essential hydrogen bond donor/acceptor networks critical for engaging the hinge regions of kinases, while the highly reactive 4-bromomethyl moiety serves a dual purpose: it acts as an electrophilic warhead for covalent target engagement and functions as a synthetic hub for rapid late-stage diversification.

This whitepaper dissects the dual mechanisms of action of these derivatives, elucidating their chemical kinetics, their role in covalent modifying "undruggable" targets, and their application in allosteric kinase inhibition.

Chemical Foundation: The Bifunctional Pharmacophore

The pharmacological utility of 4-(bromomethyl)-3-methyl-1H-pyrazole derivatives stems from their unique electronic distribution.

  • The Pyrazole Core: The 1H-pyrazole ring is a π -excessive heteroaromatic system. Its adjacent nitrogen atoms act as a hydrogen bond donor (N-H) and acceptor (N:), mimicking the purine ring of ATP. This allows the scaffold to anchor deeply within the ATP-binding pocket of kinases.

  • The Bromomethyl Electrophile: The carbon-bromine bond at the 4-position is highly polarized. Because the bromomethyl group is attached directly to the aromatic pyrazole ring, the transition state of nucleophilic substitution ( SN​2 ) is stabilized by orbital overlap with the π -system. This makes the −CH2​Br group exceptionally reactive toward biological nucleophiles (such as the thiolate of Cysteine) or synthetic amines.

Mechanism I: Targeted Covalent Inhibition (TCI)

Historically, many proteins lacking deep hydrophobic pockets were deemed "undruggable." However, targeted covalent modification has revolutionized this landscape [1]. Bromomethyl-pyrazole derivatives are increasingly utilized to design irreversible inhibitors that target catalytic or non-catalytic nucleophilic residues.

Causality of Covalent Engagement

When a pyrazole derivative enters the target protein's active site, the initial binding is driven by non-covalent interactions (hydrogen bonding and π -stacking). This proximity drastically increases the local concentration of the bromomethyl electrophile near a target nucleophile (typically a Cysteine residue). The deprotonated thiolate of the Cysteine attacks the electrophilic carbon via an SN​2 mechanism, displacing the bromide ion.

By permanently alkylating the active site, the inhibitor physically blocks substrate entry and prevents enzymatic turnover. This mechanism has been successfully utilized to target deubiquitinases (DUBs), such as ChlaDUB1 in Chlamydia trachomatis, where covalent pyrazole inhibitors disrupt the pathogen's ability to manipulate host protein homeostasis [2].

G P Bromomethyl-Pyrazole (Electrophilic Warhead) S SN2 Transition State (Bromide Leaving Group) P->S Non-covalent Binding T Target Protein (e.g., ChlaDUB1) C Catalytic Cysteine (Nucleophilic Thiolate) T->C Exposes C->S Nucleophilic Attack A Irreversible Covalent Adduct (Target Silenced) S->A -HBr Elimination

Fig 1: SN​2 -mediated covalent binding mechanism of bromomethyl-pyrazole derivatives.

Mechanism II: Modular Hub for Kinase Inhibitor Synthesis

Beyond acting as a covalent warhead, the bromomethyl group is a premier synthetic intermediate. Researchers exploit its reactivity to append diverse pharmacophores, creating highly specific reversible kinase inhibitors.

For example, the displacement of the bromide with substituted benzylamines or phenols yields 1-benzyl-1H-pyrazole derivatives. These compounds have shown profound efficacy as allosteric inhibitors of Receptor Interacting Protein 1 (RIP1) kinase [3]. In the RIP1 kinase pathway, the pyrazole core binds to the hinge region, while the newly appended benzyl moiety extends into a hydrophobic allosteric pocket (formed by Leu157, Ala155, and Val76), locking the kinase in an inactive conformation and halting necroptosis.

G Stimulus TNF-α / Stress Signal Receptor TNFR1 Receptor Stimulus->Receptor RIP1 RIP1 Kinase (Active State) Receptor->RIP1 Complex Necrosome Complex (RIP1/RIP3/MLKL) RIP1->Complex Necroptosis Necroptosis (Programmed Cell Death) Complex->Necroptosis Inhibitor Derivatized Pyrazole (e.g., 1-Benzyl-1H-pyrazole) Inhibitor->RIP1 Allosteric Binding RIP1_Inactive RIP1 Kinase (Inactive DFG-out State) Inhibitor->RIP1_Inactive Induces Conformational Shift RIP1_Inactive->Complex Blocks Assembly

Fig 2: Inhibition of the RIP1 kinase necroptosis pathway by pyrazole derivatives.

Quantitative Structure-Activity Relationship (QSAR) Data

The substitution of the bromomethyl group dictates both the target specificity and the mode of inhibition. The following table summarizes the pharmacological profiles of key pyrazole derivatives synthesized from this core scaffold.

Derivative ClassPrimary TargetMechanism of ActionBinding Pocket / ResidueRepresentative IC50 / Kd
Cyano-pyrimidine Pyrazoles ChlaDUB1 (Deubiquitinase)Irreversible CovalentCatalytic Cysteine~1.0 - 6.1 µM [2]
1-Benzyl-1H-pyrazoles RIP1 KinaseReversible AllostericType II (DFG-out)Kd = 0.078 µM [3]
Imidazo[4,5-b]pyridines Aurora-A KinaseReversible ATP-CompetitiveP-loop / Hinge Region~0.017 µM
Thiazole-Pyrazoles Lactate Dehydrogenase (LDH)Reversible CompetitiveSubstrate Binding CleftSub-µM

Self-Validating Experimental Workflows

To harness 4-(bromomethyl)-3-methyl-1H-pyrazole effectively, researchers must employ rigorous, self-validating protocols. The following methodologies detail the synthesis of derivatives and the biochemical validation of covalent target engagement.

Protocol A: SN​2 Derivatization of the Bromomethyl Group

This protocol describes the substitution of the bromide leaving group with a primary or secondary amine to generate a kinase-targeting pharmacophore.

  • Reagent Preparation: Dissolve 1.0 equivalent of 4-(bromomethyl)-3-methyl-1H-pyrazole in anhydrous N,N-Dimethylformamide (DMF). Causality: Anhydrous polar aprotic solvents like DMF do not solvate nucleophiles heavily, thereby maximizing the nucleophilicity of the incoming amine.

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct. This prevents the protonation of the incoming amine, which would otherwise render it non-nucleophilic and halt the reaction.

  • Nucleophile Addition: Dropwise add 1.2 equivalents of the target amine (e.g., a substituted benzylamine) at 0°C, then allow the mixture to warm to room temperature over 4 hours.

  • Validation (LC-MS/NMR): Quench the reaction with water and extract with ethyl acetate. Analyze the organic layer via LC-MS. Self-Validation: The disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) and the appearance of the desired product mass confirms successful displacement.

Protocol B: Intact Protein LC-MS for Covalent Validation

To prove that a bromomethyl-pyrazole derivative acts as a Targeted Covalent Inhibitor (TCI), one must demonstrate a 1:1 stoichiometric covalent adduct with the target protein.

  • Protein Incubation: Incubate recombinant target protein (e.g., ChlaDUB1, 2 µM) with the pyrazole inhibitor (20 µM) in HEPES buffer (pH 7.4) at 37°C for 60 minutes.

  • Quenching: Quench the reaction by adding 1% formic acid to denature the protein and halt further reaction.

  • Desalting: Pass the mixture through a C4 ZipTip or a rapid desalting column to remove excess unreacted inhibitor and buffer salts. Causality: Salts suppress ionization in mass spectrometry, and free inhibitor can cause background noise.

  • Intact Mass Analysis: Inject the sample into a High-Resolution Time-of-Flight Mass Spectrometer (HR-TOF-MS) coupled with liquid chromatography.

  • Validation (Mass Shift): Deconvolute the multicharged protein envelope. Self-Validation: A successful covalent modification is confirmed if the deconvoluted mass of the protein shifts exactly by the molecular weight of the pyrazole warhead minus the mass of the leaving group (HBr). The absence of double-adduct peaks confirms the specificity of the warhead for a single active-site residue.

References

  • Tamura T, Kawano M, Hamachi I.. Chemical Reviews. 2025;125(2):1191-1253.

  • Zimmermann T, Feng J, Fischer S, et al.. Journal of Medicinal Chemistry. 2025;68(5):5400-5425.

  • Zou C, Xiong Y, Huang LY, et al.. Chemical Biology & Drug Design. 2016;87(4):569-574.

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-(bromomethyl)-3-methyl-1H-pyrazole

Application Note: Synthesis, Isolation, and Validation of 4-(Bromomethyl)-3-methyl-1H-pyrazole Introduction and Strategic Context In modern drug discovery, functionalized pyrazoles are privileged scaffolds frequently uti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Isolation, and Validation of 4-(Bromomethyl)-3-methyl-1H-pyrazole

Introduction and Strategic Context

In modern drug discovery, functionalized pyrazoles are privileged scaffolds frequently utilized in the development of kinase inhibitors, glucagon receptor antagonists, and other targeted therapeutics [1]. Specifically, 4-(bromomethyl)-3-methyl-1H-pyrazole serves as a critical electrophilic building block for late-stage N- or O-alkylation of complex pharmacophores.

This application note details a robust, scalable, and high-yielding protocol for the synthesis of 4-(bromomethyl)-3-methyl-1H-pyrazole from its corresponding alcohol, (3-methyl-1H-pyrazol-4-yl)methanol.

Mechanistic Rationale and Expert Insights

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation. However, applying this to a 1H-pyrazole system introduces a critical challenge: self-alkylation .

The unprotected pyrazole nitrogen is nucleophilic. If the free base of 4-(bromomethyl)-3-methyl-1H-pyrazole is generated, it will rapidly undergo intermolecular SN2 reactions with the bromomethyl group of adjacent molecules, leading to uncontrolled oligomerization and polymerization.

The Solution: To ensure a self-validating and stable system, the protocol utilizes Phosphorus tribromide (PBr 3​ ) in an anhydrous, non-polar solvent (Dichloromethane). The reaction inherently generates hydrogen bromide (HBr) as a byproduct. By strictly avoiding an aqueous basic workup, the product is deliberately isolated as the hydrobromide salt (4-(bromomethyl)-3-methyl-1H-pyrazole hydrobromide). Protonation of the pyrazole nitrogen effectively eliminates its nucleophilicity, rendering the bromomethyl group stable for long-term storage and subsequent reactions [2].

Quantitative Data and Stoichiometry

Table 1: Reaction Stoichiometry and Material Equivalents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale)Role
(3-Methyl-1H-pyrazol-4-yl)methanol112.131.001.12 g (10.0 mmol)Starting Material
Phosphorus tribromide (PBr 3​ )270.700.40*0.38 mL (4.0 mmol)Brominating Agent
Dichloromethane (DCM, Anhydrous)84.93N/A20.0 mLSolvent
Diethyl Ether (Anhydrous)74.12N/A30.0 mLAnti-solvent (Precipitation)

*Note: 1 mole of PBr 3​ can theoretically convert 3 moles of alcohol. Using 0.40 equivalents provides a slight excess to ensure complete conversion while minimizing side reactions.

Experimental Workflow Visualization

SynthesisWorkflow A Starting Material (3-Methyl-1H-pyrazol-4-yl)methanol B Activation & Bromination (PBr3 in DCM, 0°C to RT) A->B C Salt Precipitation (In-situ HBr generation) B->C D Isolation (Filtration & Ether Trituration) C->D E Final Product Bromomethyl Pyrazole HBr Salt D->E

Workflow for the synthesis and isolation of 4-(bromomethyl)-3-methyl-1H-pyrazole HBr salt.

Step-by-Step Experimental Protocol

Step 1: System Preparation

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Charge the flask with (3-methyl-1H-pyrazol-4-yl)methanol (1.12 g, 10.0 mmol).

  • Add anhydrous Dichloromethane (20 mL) via syringe. Stir to create a uniform suspension or solution.

  • Submerge the reaction flask in an ice-water bath and allow the system to equilibrate to 0 °C for 10 minutes.

Step 2: Reagent Addition

  • Draw Phosphorus tribromide (PBr 3​ , 0.38 mL, 4.0 mmol) into a dry, gas-tight syringe.

  • Add the PBr 3​ dropwise over 5–10 minutes to the cooled solution.

    • Causality Note: Dropwise addition at 0 °C is critical to control the exothermic formation of the phosphite ester intermediate and prevent the thermal degradation of the pyrazole ring.

Step 3: Propagation and Monitoring

  • Remove the ice-water bath and allow the reaction mixture to warm to ambient room temperature (approx. 20–25 °C).

  • Stir the mixture continuously for 3 hours.

  • Monitor the reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM). The starting material mass (m/z 113 [M+H]+) should disappear, replaced by the product mass (m/z 175/177 [M+H]+, exhibiting the characteristic 1:1 isotopic pattern of bromine).

Step 4: Isolation and Purification (Self-Validating System)

  • Do not perform an aqueous workup. Aqueous base will neutralize the HBr salt and trigger immediate polymerization.

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) at a bath temperature not exceeding 30 °C to remove DCM and volatile phosphorus byproducts.

  • Suspend the resulting crude, sticky residue in anhydrous Diethyl Ether (15 mL).

  • Triturate vigorously for 15 minutes. The product will precipitate as a free-flowing, off-white solid (the hydrobromide salt).

  • Filter the solid through a sintered glass funnel (medium porosity) under a nitrogen blanket. Wash the filter cake with additional cold Diethyl Ether (2 x 7.5 mL).

  • Dry the solid in a vacuum desiccator over P 2​ O 5​ overnight to afford 4-(bromomethyl)-3-methyl-1H-pyrazole hydrobromide.

Analytical Validation Data

To confirm the structural integrity and purity of the isolated salt, the following analytical benchmarks should be met:

Table 2: Expected Analytical Characterization

Analytical MethodExpected Result / Signal Assignment
1 H NMR (400 MHz, DMSO- d6​ ) δ 8.05 (s, 1H, pyrazole C5-H), 4.62 (s, 2H, -CH 2​ -Br), 2.30 (s, 3H, -CH 3​ ). Note: The highly deshielded N-H/HBr protons will appear as a broad singlet >10 ppm or exchange with residual water.
13 C NMR (100 MHz, DMSO- d6​ ) δ 142.5 (C3), 133.8 (C5), 115.2 (C4), 26.4 (-CH 2​ -Br), 10.8 (-CH 3​ ).
LC-MS (ESI+)m/z calculated for C 5​ H 8​ BrN 2​ [M+H] + : 175.0 / 177.0. Found: 175.1 / 177.1 (1:1 ratio).

References

  • Title: Glucagon Receptor Antagonists for the Treatment of Diabetes (Patent Application Publication)
  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition (Aliphatic Nucleophilic Substitution) Source: Wiley Online Library URL: [Link]

Application

Application Note: 4-(Bromomethyl)-3-methyl-1H-pyrazole as a Versatile Pharmacophoric Building Block in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks dictates not only the target binding affinity but also the pharmacokinetic (PK) and absorption, distribution, metabolism,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates not only the target binding affinity but also the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiles of a drug candidate. 4-(Bromomethyl)-3-methyl-1H-pyrazole has emerged as a highly valuable bifunctional synthon. It provides a highly reactive electrophilic bromomethyl handle for late-stage functionalization (e.g., SN​2 alkylation, etherification), while permanently installing a 3-methylpyrazole pharmacophore. This application note details the mechanistic rationale, field-proven applications, and optimized bench protocols for utilizing this building block in drug discovery workflows.

Physicochemical Profiling & Pharmacophore Rationale

The integration of the 3-methylpyrazole core into a molecular scaffold offers several distinct advantages over traditional phenyl or pyrrole rings:

  • Hydrogen Bonding Capacity: The 1H -pyrazole motif acts as both a hydrogen bond donor (via the NH) and acceptor (via the sp2 nitrogen), allowing for dynamic interactions with kinase hinge regions or protein backbone residues.

  • Steric Tuning: The methyl group at the C3 position provides precise steric bulk. This is often utilized to lock the conformation of the attached linker, restricting rotational degrees of freedom and minimizing the entropic penalty upon target binding.

  • Metabolic Stability: Unlike electron-rich pyrroles, which are prone to rapid oxidative metabolism by cytochrome P450 enzymes, the electron-deficient nature of the pyrazole ring significantly extends the in vivo half-life of the resulting drug candidates[1].

Mechanistic Insights in Rational Drug Design

As a Senior Application Scientist, I emphasize that building block selection must be driven by structural causality. The 3-methylpyrazole motif installed by this reagent has proven critical in several recent high-profile drug discovery campaigns:

Kinase Inhibitor Back-Pocket Targeting (MerTK/Axl)

In the development of A-910, a highly potent and orally bioavailable dual MerTK/Axl-selective tyrosine kinase inhibitor, the methylpyrazole group was strategically utilized to form crucial hydrophobic interactions with the Leu593 residue within the kinase back pocket[2]. The methyl substitution provides the exact steric geometry needed to bypass gatekeeper residues (like Leu671) while maintaining a solvent-exposed orientation that enhances aqueous solubility without compromising binding affinity[2].

Overcoming Metabolic Liabilities via Core Hopping (PfDHODH)

During the discovery of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors for malaria chemoprevention, early high-throughput screening (HTS) hits utilized a pyrrole core. However, this electron-rich core presented a severe metabolic liability, resulting in an insufficient human half-life for the desired once-monthly dosing profile[1]. A structure-guided core hop replacing the pyrrole with a methylpyrazole dramatically improved the ADME/PK properties while maintaining key hydrogen bond interactions with the R265 residue[1].

Design A HTS Hit (Pyrrole Core) B Metabolic Liability (Short Half-Life) A->B C Structure-Guided Core Hopping B->C D 3-Methylpyrazole Integration C->D E Improved ADME/PK (Extended T1/2) D->E F Target Interaction (Hydrophobic Pocket) D->F G Lead Candidate (e.g., PfDHODH Inhibitor) E->G F->G

Rational design pathway: Core hopping to methylpyrazole to improve ADME/PK.

Shallow Hydrophobic Surface Binding in PROTACs (CBP/p300)

In the design of Proteolysis Targeting Chimeras (PROTACs), the spatial orientation of the target-binding warhead is critical. For the CBP/p300 PROTAC degrader CBPD-268, crystallographic data revealed that the methylpyrazole motif lies perfectly within a shallow, hydrophobic surface pocket of the CBP bromodomain[3]. The bromomethyl derivative serves as an ideal electrophilic linker attachment point to connect the target warhead to the CRBN E3 ligase ligand via a nucleophilic displacement reaction, achieving picomolar degradation efficacy[3].

Experimental Protocol: SN​2 Alkylation of Secondary Amines

The following protocol describes a self-validating system for the SN​2 alkylation of a secondary amine core using 4-(bromomethyl)-3-methyl-1H-pyrazole.

Causality Behind Experimental Choices: The bromomethyl group is a highly reactive electrophile. To prevent self-condensation or polymerization of the pyrazole building block, reactions must be run at strictly controlled moderate temperatures (55 °C) rather than reflux. Cesium carbonate ( Cs2​CO3​ ) is explicitly chosen over potassium carbonate ( K2​CO3​ ) in polar aprotic solvents like DMF. This is due to the "cesium effect," which enhances the solubility of the base and provides a softer, larger counter-ion. This minimizes tight ion-pairing, thereby maximizing the nucleophilicity of the amine and suppressing competing elimination or O-alkylation side reactions[3].

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the secondary amine core (1.0 equiv, 0.5 mmol) in anhydrous N,N -dimethylformamide (DMF, 3.0 mL) under a nitrogen atmosphere.

  • Base Activation: Add finely powdered Cs2​CO3​ (4.0 equiv, 2.0 mmol) to the solution. Note: The excess base is required to neutralize the hydrobromide salt (if 4-(bromomethyl)-3-methyl-1H-pyrazole hydrobromide is used) and to act as an acid scavenger for the generated HBr.

  • Electrophile Addition: Dissolve 4-(bromomethyl)-3-methyl-1H-pyrazole (1.2 equiv, 0.6 mmol) in 1.0 mL of anhydrous DMF. Add this solution dropwise over 5 minutes to prevent localized exothermic spikes.

  • Thermal Execution: Seal the vial and heat the mixture in an oil bath at 55 °C for 4 hours.

  • In-Process Control (IPC): At the 3-hour mark, sample 10 µL of the reaction mixture, dilute with 1 mL of Acetonitrile, and analyze via LC-MS to confirm the complete consumption of the starting amine.

  • Quenching & Workup: Cool the mixture to room temperature. Quench by adding distilled water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • DMF Removal: Wash the combined organic layers vigorously with a 5% aqueous LiCl solution (3 × 10 mL) followed by saturated brine (2 × 10 mL). Causality: DMF is highly miscible with Ethyl Acetate; LiCl washes are field-proven to selectively partition DMF into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via preparative HPLC (40–100% MeCN/ H2​O gradient with 0.1% TFA over 60 min) to yield the final alkylated product.

Workflow A Amine Core (Nucleophile) D SN2 Alkylation (55°C, 4h) A->D B 4-(Bromomethyl)- 3-methyl-1H-pyrazole (Electrophile) B->D C Base / Solvent (Cs2CO3, DMF) C->D E Pre-HPLC Purification D->E F Final Target Compound E->F

Synthetic workflow for SN2 alkylation using 4-(bromomethyl)-3-methyl-1H-pyrazole.

Quantitative Data Presentation

The following table summarizes the optimization data for the alkylation protocol, demonstrating the critical nature of base and temperature selection.

Table 1: Optimization of N-Alkylation Conditions using 4-(bromomethyl)-3-methyl-1H-pyrazole

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Observation
1 K2​CO3​ (2.0)MeCN80 (Reflux)1242%<80%High temp led to partial degradation/polymerization of the bromomethyl electrophile.
2 K2​CO3​ (3.0)DMF60865%88%Improved solubility of base, but the reaction remained sluggish due to tight ion-pairing.
3DIPEA (3.0)DCM25 (RT)2415%>95%Weak base and non-polar solvent resulted in clean but highly incomplete conversion.
4 Cs2​CO3​ (4.0) DMF 55 4 89% >98% Optimal "cesium effect" accelerated SN​2 displacement with minimal side products[3].

Sources

Method

Application Note: Preparation of Pyrazole-Based Kinase Inhibitors via 4-(Bromomethyl)-3-methyl-1H-pyrazole

Introduction and Mechanistic Rationale Protein kinases are central regulators of cellular signal transduction, and their dysregulation is a hallmark of numerous oncological and autoimmune diseases. Small-molecule protein...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Protein kinases are central regulators of cellular signal transduction, and their dysregulation is a hallmark of numerous oncological and autoimmune diseases. Small-molecule protein kinase inhibitors (PKIs) predominantly function as ATP-competitive antagonists, binding directly within the highly conserved ATP-binding pocket of the kinase domain[1].

In the landscape of rational drug design, the pyrazole ring has emerged as a "privileged scaffold"[1]. It acts as an exceptional bioisostere for the adenine ring of ATP, providing a critical hydrogen bond donor/acceptor pair that interacts directly with the backbone amides of the kinase hinge region[1][2].

Within this chemical space, 4-(bromomethyl)-3-methyl-1H-pyrazole is a highly versatile and reactive building block (synthon).

  • The 3-Methyl Group: Provides favorable van der Waals interactions within the tight hinge-binding pocket and restricts the rotation of adjacent bonds, locking the molecule into a bioactive conformation[3].

  • The 4-Bromomethyl Group: Acts as a highly reactive electrophilic center. It allows for the rapid diversification of the scaffold via bimolecular nucleophilic substitution (SN2) with various amines, phenols, or thiols. This methylene linker extends the secondary pharmacophore deep into the hydrophobic pocket or towards the DFG (Asp-Phe-Gly) activation loop[2][4].

Structural Bioinformatics & Binding Mode

When designing Type I (binding to the DFG-in active conformation) or Type II (binding to the DFG-out inactive conformation) kinase inhibitors, the pyrazole core anchors the molecule[1]. The methylene linker derived from the bromomethyl group provides a flexible pivot, allowing the secondary pharmacophore to adapt to the specific geometry of the target kinase.

BindingMode cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone Amides) DFG DFG Motif (Activation Loop) Hydrophobic Hydrophobic Pocket (Gatekeeper Residue) Pyrazole 3-Methyl-1H-Pyrazole Core (Adenine Mimetic) Pyrazole->Hinge Donates/Accepts H-bonds Linker Methylene Linker (from Bromomethyl) Pyrazole->Linker Covalent Bond Pharmacophore Secondary Pharmacophore (e.g., Pyrimidine/Quinazoline) Linker->Pharmacophore Covalent Bond Pharmacophore->DFG Electrostatic/H-bond Pharmacophore->Hydrophobic π-π stacking / VdW

Caption: Logical binding model of pyrazole-based inhibitors within the kinase ATP-binding pocket.

Synthetic Strategy and Causality

The direct use of 4-(bromomethyl)-3-methyl-1H-pyrazole in coupling reactions is complicated by the inherent nucleophilicity of the pyrazole nitrogen. Under the basic conditions required for SN2 reactions, the unprotected pyrazole can undergo intermolecular self-alkylation, leading to intractable polymeric byproducts.

To ensure a high-yielding, self-validating synthetic system, a three-step workflow is mandatory:

  • Regioselective Protection: Masking the 1H-pyrazole nitrogen with a bulky triphenylmethyl (trityl/Tr) group. The extreme steric bulk of the trityl group prevents self-alkylation and directs the protection regioselectively.

  • SN2 Substitution: The protected bromomethyl intermediate is reacted with a target nucleophile in a polar aprotic solvent (e.g., DMF) to accelerate the reaction.

  • Acidic Deprotection: The trityl group is highly acid-labile and is cleanly removed using trifluoroacetic acid (TFA), unmasking the active hinge-binding pharmacophore.

Workflow SM 4-(Bromomethyl)-3-methyl-1H-pyrazole (Highly Reactive Synthon) Protect Step 1: N-Protection (Trityl Chloride, Et3N, DCM) SM->Protect Prevents self-alkylation SN2 Step 2: Nucleophilic Substitution (Target Amine/Phenol, K2CO3, DMF) Protect->SN2 Intermediate: Trityl-protected pyrazole Deprotect Step 3: Acidic Deprotection (TFA/DCM or HCl/Dioxane) SN2->Deprotect Intermediate: Protected Inhibitor Product Final Pyrazole-Based Kinase Inhibitor Deprotect->Product Yields active API

Caption: Three-step synthetic workflow for utilizing 4-(bromomethyl)-3-methyl-1H-pyrazole.

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure empirical trustworthiness at each stage.

Protocol A: N-Protection of 4-(Bromomethyl)-3-methyl-1H-pyrazole

Causality: Trityl chloride is chosen over Boc or Acetyl because it is completely stable to the mild bases used in subsequent SN2 couplings, yet easily cleaved under non-aqueous acidic conditions that preserve delicate kinase inhibitor scaffolds.

  • Initialization: Dissolve 4-(bromomethyl)-3-methyl-1H-pyrazole (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (Et3N, 1.5 eq, 15 mmol) dropwise. Note: Et3N acts as an acid scavenger for the HCl generated in the next step.

  • Protection: Cool the mixture to 0 °C using an ice bath. Slowly add Trityl chloride (TrCl, 1.1 eq, 11 mmol) in portions.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The highly UV-active trityl-protected product will appear at a higher Rf than the starting material.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Recrystallize from Hexanes to yield the protected intermediate.

Protocol B: SN2 Alkylation with Pharmacophore Core

Causality: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent to solvate the nucleophile while leaving it highly reactive (unsolvated anion effect), drastically reducing reaction times[4].

  • Initialization: Dissolve the target nucleophile (e.g., a functionalized pyrimidine-amine, 1.0 eq, 5 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (K2CO3, 2.0 eq, 10 mmol). Stir for 15 minutes at room temperature. Note: K2CO3 is a mild base that prevents unwanted elimination (E2) side reactions of the bromomethyl group.

  • Coupling: Add the trityl-protected 4-(bromomethyl)-3-methyl-1H-pyrazole (1.1 eq, 5.5 mmol) in one portion.

  • Propagation: Heat the reaction mixture to 60 °C for 8–12 hours.

  • Validation (IPC): Monitor via LC-MS. Look for the mass of the coupled, protected intermediate [M+H]+.

  • Workup: Pour the mixture into ice water (100 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under a high vacuum to yield the protected kinase inhibitor.

Protocol C: Global Deprotection

Causality: Trifluoroacetic acid (TFA) acts as both the solvent and the acid catalyst. The trityl cation generated during cleavage is highly stable; thus, a carbocation scavenger (like triisopropylsilane, TIPS) is added to prevent re-alkylation of the product.

  • Initialization: Dissolve the protected inhibitor (1.0 eq, 3 mmol) in a mixture of DCM (15 mL) and TFA (15 mL).

  • Scavenging: Add Triisopropylsilane (TIPS, 2.0 eq, 6 mmol) to the stirring solution. The solution may turn bright yellow, indicating the formation of the trityl cation, which then fades as TIPS reduces it to triphenylmethane.

  • Propagation: Stir at room temperature for 2 hours.

  • Validation (IPC): Monitor via LC-MS to confirm the complete disappearance of the protected mass and the appearance of the final API mass.

  • Workup: Concentrate the mixture in vacuo to remove TFA. Triturate the resulting residue with cold diethyl ether. The triphenylmethane byproduct remains in the ether, while the deprotected pyrazole-based kinase inhibitor precipitates as a TFA salt. Filter and dry.

Quantitative Data Summary

The versatility of the 4-(bromomethyl)-3-methyl-1H-pyrazole synthon allows for the synthesis of inhibitors targeting various kinases. Below is a summary of typical SN2 reaction parameters and their resulting biological targets based on literature precedents[1][3][4].

Nucleophile Core (Pharmacophore)Reagents & ConditionsAvg. Coupling YieldTarget Kinase ClassBiological Effect
Aminopyrimidine K2CO3, DMF, 60 °C, 12h78%CDK16 / Aurora ACell cycle arrest (G2/M phase)
Phenol (Ether linkage) Cs2CO3, ACN, 80 °C, 8h82%mTOR / PI3KαInhibition of tumor metabolism
Imidazopyridazine NaH, THF, 0 °C to RT, 6h65%JAK2 (e.g., Gandotinib analogs)Disruption of STAT signaling
Piperazine Et3N, DCM, RT, 16h88%EGFR / VEGFRAnti-angiogenic activity

References

  • Source: mdpi.
  • Source: mdpi.
  • Source: rsc.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)
  • Source: acs.

Sources

Application

Application Note: A Scalable Manufacturing Process for 4-(bromomethyl)-3-methyl-1H-pyrazole

Abstract: This document provides a comprehensive guide to the scale-up manufacturing of 4-(bromomethyl)-3-methyl-1H-pyrazole, a critical heterocyclic building block in the pharmaceutical industry. We detail a robust and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the scale-up manufacturing of 4-(bromomethyl)-3-methyl-1H-pyrazole, a critical heterocyclic building block in the pharmaceutical industry. We detail a robust and scalable synthetic route starting from commercially available 3,4-dimethyl-1H-pyrazole. The protocol emphasizes process control, safety, and analytical validation to ensure the consistent production of a high-quality intermediate suitable for drug development and manufacturing. This guide is intended for researchers, chemists, and engineers involved in process development and active pharmaceutical ingredient (API) manufacturing.

Introduction: The Significance of Pyrazole Intermediates

Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1] Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging with various biological targets. The title compound, 4-(bromomethyl)-3-methyl-1H-pyrazole, is a particularly valuable intermediate. The reactive bromomethyl group serves as a chemical handle for introducing the pyrazole moiety into larger molecules through nucleophilic substitution reactions, making it a key precursor for synthesizing complex APIs, including kinase inhibitors and other targeted therapies.[2]

The transition from laboratory-scale synthesis to industrial manufacturing presents significant challenges, including ensuring process safety, scalability, cost-effectiveness, and consistent product quality. This application note outlines a manufacturing process designed to meet these challenges, grounded in established chemical principles and aligned with Good Manufacturing Practices (GMP) for API intermediates.[3]

Synthetic Strategy and Route Selection for Scale-Up

Overview of Potential Synthetic Routes

Several strategies can be envisioned for the synthesis of 4-(bromomethyl)-3-methyl-1H-pyrazole. These broadly fall into two categories:

  • Ring Formation: Constructing the pyrazole ring with the required substituents already in place, for example, through the condensation of a suitably functionalized 1,3-dicarbonyl compound with hydrazine.[4][5] This approach often involves multiple steps and may present regioselectivity challenges.

  • Functional Group Interconversion: Modifying a pre-existing, readily available pyrazole scaffold. This is often the more direct and industrially viable approach.

Selected Route: Free-Radical Bromination of 3,4-dimethyl-1H-pyrazole

For large-scale manufacturing, a process that utilizes readily available, cost-effective starting materials and involves a minimal number of high-yielding steps is paramount. We have therefore selected the free-radical bromination of the 4-methyl group of 3,4-dimethyl-1H-pyrazole as the optimal route.

Rationale for Selection:

  • Starting Material Availability: 3,4-dimethyl-1H-pyrazole is commercially available in bulk.

  • Process Efficiency: This is a single-step transformation to the desired product.

  • Established Chemistry: Benzylic and allylic brominations using N-Bromosuccinimide (NBS) are well-understood and widely used reactions in industrial synthesis.[6] The methyl group at the 4-position of the pyrazole ring is sufficiently activated for selective radical bromination.

  • Selectivity: NBS provides high selectivity for the methyl group over bromination of the pyrazole ring itself, which would be a competing pathway under electrophilic conditions.[7][8]

Reaction Mechanism

The reaction proceeds via a classic free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), thermally decomposes to generate radicals. These radicals abstract a hydrogen atom from the 4-methyl group of the pyrazole, forming a resonance-stabilized pyrazolyl-methyl radical. This radical then abstracts a bromine atom from NBS to yield the final product and a succinimidyl radical, which continues the chain reaction.

Overall Manufacturing Workflow

The diagram below outlines the complete manufacturing process from receipt of raw materials to the final packaged product.

cluster_0 Raw Material Handling cluster_1 Synthesis cluster_2 Purification & Isolation cluster_3 Final Product RM_QC Raw Material QC (Identity, Purity) Charge Charge Reactor: - 3,4-dimethyl-1H-pyrazole - Solvent - NBS, AIBN RM_QC->Charge Reaction Reaction (Controlled Heating) Charge->Reaction IPC1 IPC 1: Reaction Monitoring (HPLC) Reaction->IPC1 Quench Cooling & Work-up (Filtration of Succinimide) IPC1->Quench Concentration Solvent Concentration Quench->Concentration Crystallization Crystallization Concentration->Crystallization Filtration Product Filtration Crystallization->Filtration IPC2 IPC 2: Purity Check Filtration->IPC2 Drying Vacuum Drying IPC2->Drying Final_QC Final QC Testing (Release Specifications) Drying->Final_QC Packaging Packaging & Labeling Final_QC->Packaging Storage Warehouse Storage Packaging->Storage cluster_cpp Critical Process Parameters (CPPs) cluster_cqa Critical Quality Attributes (CQAs) Temp Reaction Temperature Purity Purity / Impurity Profile Temp->Purity Affects side reactions Stoich NBS Stoichiometry Stoich->Purity Affects over-bromination Yield Yield Stoich->Yield Drives completion Time Reaction Time Time->Purity Affects degradation Time->Yield Ensures completion

Caption: Relationship between Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs).

Analytical Strategy for Quality Control

A robust analytical strategy is essential for process monitoring and ensuring the final product meets all specifications. This aligns with the principles of Process Analytical Technology (PAT), which emphasizes building quality into the process through timely measurements. [9][10][11][12][13]

Analytical Workflow

cluster_0 Input Materials cluster_1 In-Process cluster_2 Final Product Release RM Raw Materials RM_Test Identity (FTIR) Purity (HPLC/GC) RM->RM_Test Reaction_Sample Reaction Sample IPC1_Test Reaction Completion (HPLC) Reaction_Sample->IPC1_Test Wet_Cake Wet Cake Sample IPC2_Test Purity Check (HPLC) Wet_Cake->IPC2_Test Final_Product Final Dried Product Release_Tests Full Specification Testing: - Assay & Purity (HPLC) - Identity (NMR, MS, IR) - Residual Solvents (GC) - LOD Final_Product->Release_Tests

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(bromomethyl)-3-methyl-1H-pyrazole

Welcome to the technical support center for the synthesis of 4-(bromomethyl)-3-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(bromomethyl)-3-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your synthesis yield and product purity.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems you may encounter during the synthesis. The most common and reliable route to 4-(bromomethyl)-3-methyl-1H-pyrazole involves the bromination of its precursor, (3-methyl-1H-pyrazol-4-yl)methanol. Our troubleshooting will focus on this two-step pathway.

Question 1: My overall yield is very low. Where should I start my investigation?

A low overall yield can originate from either the initial formation of the pyrazole core or the subsequent bromination step. A systematic approach is crucial for diagnosis.

dot graph TD A[Start: Low Overall Yield] --> B{Analyze Purity of Precursor Alcohol}; B --> C{Is (3-methyl-1H-pyrazol-4-yl)methanol <95% pure?}; C -- Yes --> D[Re-purify precursor via recrystallization or column chromatography. Impurities can inhibit the bromination step.]; C -- No --> E{Analyze Crude Bromination Reaction Mixture}; E --> F[TLC & 1H NMR Analysis]; F --> G{Multiple Spots/Peaks Observed?}; G -- Yes --> H[Proceed to Q2: Side Product Identification]; G -- No --> I{Main Spot is Unreacted Starting Material?}; I -- Yes --> J[Reaction conditions are too mild. See Q3 for optimization.]; I -- No --> K[Product is likely degrading. Proceed to Q4: Stability Issues];

end

Caption: Troubleshooting Workflow for Low Synthesis Yield.

Expert Analysis: The quality of your starting alcohol, (3-methyl-1H-pyrazol-4-yl)methanol, is the most critical factor. This precursor is typically synthesized via the condensation of hydrazine with a 1,3-dicarbonyl compound like 2-methyl-3-oxobutanal or by functional group manipulation of a pre-formed pyrazole. Incomplete reaction or purification in this first stage will introduce impurities that can be brominated themselves or can quench your brominating agent, leading to a cascade of side reactions and low yield in the second step.[1][2]

Recommendation:

  • Validate Your Precursor: Before starting the bromination, confirm the purity of (3-methyl-1H-pyrazol-4-yl)methanol by ¹H NMR and melting point. Ensure all starting hydrazine has been removed.

  • Analyze the Crude Bromination: After the bromination reaction, before work-up, take a small aliquot, quench it carefully, and analyze by TLC and crude ¹H NMR. This will give you the most accurate picture of your reaction outcome, distinguishing between an incomplete reaction and product degradation during work-up.

Question 2: My TLC shows multiple spots after the bromination reaction. What are the likely side products?

The formation of multiple products points to issues with reaction selectivity. The structure of the pyrazole ring and the methylene group offers several potential sites for reaction.

dot graph G { layout=neato; node [shape=box, style="filled", margin=0.2]; edge [len=2.5];

}

Caption: Potential Reaction Pathways and Side Products.

Expert Analysis:

  • Ring Bromination: The pyrazole ring is electron-rich and susceptible to electrophilic aromatic substitution, especially at the C5 position.[3] Using a powerful brominating agent under harsh conditions can lead to bromination on the ring instead of, or in addition to, the desired hydroxymethyl substitution. N-Bromosuccinimide (NBS) without a radical initiator can particularly favor this pathway.[4]

  • Dibromination: If the reaction conditions are too forcing (high temperature, excess brominating agent), a second bromine atom can be added to the pyrazole ring.[5]

  • Oligomerization: The product, 4-(bromomethyl)-3-methyl-1H-pyrazole, is a potent alkylating agent. The pyrazole nitrogen of one molecule can act as a nucleophile and attack the bromomethyl group of another, leading to insoluble polymeric material. This is often exacerbated by heat and the presence of base.

Recommendation:

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For agents like PBr₃ or SOBr₂, starting at 0 °C or even -15 °C is highly recommended.

  • Stoichiometry is Key: Use a slight excess (1.1-1.2 equivalents) of the brominating agent. A large excess dramatically increases the risk of side reactions.

  • Choose Your Agent Wisely: For converting the primary alcohol, PBr₃ or SOBr₂ are generally more selective than NBS. If using NBS, it is typically part of an Appel reaction (with PPh₃), which converts the alcohol to a better leaving group in situ.[6]

Question 3: Which brominating agent and conditions should I use for the best yield?

The choice of brominating agent is the most critical parameter for this synthesis. Each has distinct advantages and disadvantages related to reactivity, selectivity, and operational difficulty.

Brominating AgentTypical Solvent(s)TemperatureTypical YieldKey Advantages & Disadvantages
Phosphorus tribromide (PBr₃) DCM, Chloroform, Ether0 °C to RT70-85%Pro: High reactivity, good for primary alcohols. Con: Highly corrosive, moisture-sensitive, generates phosphorous acid byproduct which can complicate work-up.
Thionyl bromide (SOBr₂) DCM, Toluene0 °C to RT75-90%Pro: Very effective, gaseous byproducts (SO₂, HBr) can be easily removed. Con: Highly toxic and corrosive, must be handled in a fume hood with care.
NBS / Triphenylphosphine (Appel Reaction) THF, DCM0 °C to RT65-80%Pro: Mild conditions, less acidic than PBr₃/SOBr₂. Con: Generates triphenylphosphine oxide, which can be difficult to remove, and unreacted triphenylphosphine.
Aqueous HBr (48%) Toluene (phase-transfer) or neatReflux50-70%Pro: Inexpensive, relatively safe. Con: Requires high temperatures which can promote degradation/oligomerization. Often results in lower yields.

Expert Analysis: For the conversion of a primary alcohol like (3-methyl-1H-pyrazol-4-yl)methanol, Thionyl bromide (SOBr₂) often provides the best balance of high yield and clean reaction profile due to the formation of gaseous byproducts.[7] However, its toxicity requires stringent safety protocols. Phosphorus tribromide (PBr₃) is a very reliable and common alternative. The Appel reaction is an excellent choice if your molecule is sensitive to strongly acidic conditions.

Question 4: My product degrades during aqueous work-up or column chromatography. How can I improve its stability?

4-(bromomethyl)-3-methyl-1H-pyrazole is a reactive compound. The C-Br bond is activated, similar to a benzylic bromide, making it susceptible to hydrolysis and nucleophilic attack.

Expert Analysis:

  • Hydrolysis: During aqueous work-up, water can act as a nucleophile, converting your product back to the starting alcohol. This is accelerated by heat and non-neutral pH.

  • Silica Gel Decomposition: Silica gel is acidic and can promote the decomposition of sensitive bromides during column chromatography. The extended contact time on the column provides ample opportunity for degradation.

Recommendation:

  • Minimize Contact with Water: Perform the aqueous work-up quickly and at low temperatures (use ice-cold water/brine).

  • Neutralize Your Silica: If column chromatography is unavoidable, use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% triethylamine in the eluent system). This neutralizes the acidic sites on the silica surface.

  • Alternative Purification: Whenever possible, purify the product by recrystallization rather than chromatography. A solvent system like ethyl acetate/hexanes or dichloromethane/hexanes often works well.

  • Work-up Protocol: After quenching the reaction, extract the product into a non-polar organic solvent (e.g., DCM or EtOAc). Wash the organic layer with cold, dilute NaHCO₃ solution to remove acid, then with cold brine. Dry thoroughly over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo at low temperature (<30 °C).

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, step-by-step protocol for this synthesis?

This protocol outlines the synthesis from the precursor alcohol using phosphorus tribromide (PBr₃), a robust and widely accessible method.

Experimental Protocol: Bromination of (3-methyl-1H-pyrazol-4-yl)methanol

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer, add (3-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of alcohol).

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Reagent Addition: Dissolve phosphorus tribromide (PBr₃, 0.4 eq, which is 1.2 eq of bromine) in anhydrous DCM (2 mL per 1 g of PBr₃) and add it to the dropping funnel. Add the PBr₃ solution dropwise to the stirred pyrazole suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes), checking for the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by adding ice-cold saturated sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash with cold brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure at a bath temperature below 30 °C.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 4-(bromomethyl)-3-methyl-1H-pyrazole as a white to off-white solid.

Q2: Are there any critical safety precautions I should be aware of?

Absolutely. Brominating agents are highly corrosive and toxic.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations involving PBr₃, SOBr₂, and HBr must be conducted in a well-ventilated chemical fume hood.

  • Quenching: These reagents react violently with water. Quenching procedures must be done slowly, at low temperatures, and behind a safety shield.

  • Product Handling: The product is an alkylating agent and should be handled with care to avoid contact with skin and eyes.

Q3: How can I protect the pyrazole N-H proton during the reaction?

While the N-H proton can react with some reagents, in this specific alcohol-to-bromide conversion, it is often not necessary to protect it. The hydroxyl group is significantly more reactive under these conditions. However, if side reactions at the nitrogen are a persistent issue, you can protect the pyrazole nitrogen.

  • Common Protecting Groups: The trityl (Tr) or p-methoxybenzyl (PMB) groups are common choices. They can be installed under basic conditions and are typically removed with acid.

  • Drawbacks: Adding protection/deprotection steps will add two more reactions to your sequence, lowering the overall yield and increasing the complexity. It should only be considered if direct bromination fails to provide a clean product.[8]

Q4: What spectroscopic data should I expect to confirm my product?

Confirmation of the structure is critical.

  • ¹H NMR: Look for the disappearance of the hydroxymethyl protons (CH₂-OH, often a doublet around 4.5 ppm) and the hydroxyl proton (-OH, a broad singlet). A new, sharp singlet for the bromomethyl protons (CH₂-Br) should appear, typically shifted slightly downfield to around 4.6-4.8 ppm. The methyl group singlet should be around 2.3 ppm and the C5-H pyrazole proton around 7.5 ppm.

  • ¹³C NMR: The most significant change will be the shift of the methylene carbon. The CH₂-OH carbon (around 55-60 ppm) will shift significantly to a CH₂-Br signal at a much lower field (around 25-30 ppm).

  • Mass Spectrometry (MS): Look for the molecular ion peak (M+). A key feature of bromine-containing compounds is the characteristic isotopic pattern: two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

References

  • Patent CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Kaur, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Castillo, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5596. [Link]

  • MANAC Inc. (2022). Active/inactive aromatic ring bromination. Chemia. [Link]

  • Zapata-Linares, J. P., et al. (2015). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 59(2), 126-131. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Al-Mulla, A. (2017). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 16(2), 223-231. [Link]

  • Almaraz-Pereda, J. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Nagarapu, L., et al. (2017). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 7(81), 51634-51657. [Link]

Sources

Optimization

Reducing unwanted byproducts in 4-(bromomethyl)-3-methyl-1H-pyrazole bromination

Technical Support Center: Troubleshooting 4-(Bromomethyl)-3-methyl-1H-pyrazole Synthesis Welcome to the Application Scientist Support Portal. Synthesizing 4-(bromomethyl)-3-methyl-1H-pyrazole via the radical bromination...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 4-(Bromomethyl)-3-methyl-1H-pyrazole Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing 4-(bromomethyl)-3-methyl-1H-pyrazole via the radical bromination of 3,4-dimethyl-1H-pyrazole is a critical but notoriously temperamental workflow. Due to the presence of multiple reactive sites and the highly electrophilic nature of the bromomethyl product, researchers frequently encounter complex byproduct profiles.

This guide provides field-proven, mechanistically grounded solutions to eliminate unwanted byproducts, ensuring high-yield, self-validating protocols.

FAQ & Troubleshooting Guide

Q1: My reaction mixture turns into a dark, intractable tar, and LC-MS shows high molecular weight species. What is happening? The Causality: You are observing trimerization or polymerization. The pyrazole ring contains a highly nucleophilic unprotected nitrogen (N1/N2). Once the 4-methyl group is successfully brominated, the resulting 4-(bromomethyl) moiety becomes a potent alkylating agent. This leads to rapid intermolecular N-alkylation, where the product reacts with the starting material or itself. This trimerization phenomenon is a [1]. The Solution: N-Protection is mandatory. Before bromination, protect the pyrazole nitrogen with a bulky group such as Trityl (triphenylmethyl) or THP (tetrahydropyranyl). This completely eliminates the nucleophilic attack vector, stabilizing the monomeric product.

Q2: I am seeing significant amounts of the 4-(dibromomethyl) byproduct. How do I stop over-bromination? The Causality: Over-bromination is a kinetic issue dictated by the[2]. N-bromosuccinimide (NBS) acts as a "", reacting with HBr to generate trace amounts of molecular bromine ( Br2​ )[3]. If the steady-state concentration of Br2​ or bromine radicals ( Br∙ ) becomes too high, the newly formed mono-bromomethyl group undergoes a secondary radical abstraction, yielding the dibromomethyl species. The Solution: Control radical concentration. Do not add all the NBS at once. Use a slow-addition protocol (e.g., via a solid addition funnel or continuous flow reactor) to keep the steady-state concentration of Br∙ infinitesimally low. Additionally, strictly limit NBS to 1.05 equivalents.

Q3: How do I ensure bromination occurs at the 4-methyl group instead of the 3-methyl group or the C5 ring position? The Causality: Radical stability and steric accessibility govern regioselectivity. The 4-methyl radical is slightly more stabilized by extended conjugation with the pyrazole π -system compared to the 3-methyl group. However, the C5 position is highly susceptible to electrophilic aromatic bromination if trace Br2​ accumulates[1]. The Solution: Steric shielding via N-protection. When you protect 3,4-dimethyl-1H-pyrazole with a bulky Trityl group, steric clash with the 3-methyl group forces the Trityl group to selectively attach to the nitrogen adjacent to the empty C5 position (forming 1-trityl-3,4-dimethyl-1H-pyrazole). This massive Trityl umbrella physically blocks electrophilic attack at C5 and sterically hinders the 3-methyl group, funneling the radical reaction exclusively to the 4-methyl position.

Quantitative Data: Byproduct Distribution by Condition

The following table summarizes the causal relationship between reaction conditions and byproduct formation.

Reaction ConditionSolventReagent DeliveryTarget Yield (%)Trimer/Polymer (%)Dibromomethyl (%)Regioisomer (%)
UnprotectedCCl₄Batch (All at once)15%65%10%10%
UnprotectedPhCF₃Batch (All at once)20%60%12%8%
N-Trityl ProtectedPhCF₃Batch (All at once)65%< 1%25%9%
N-Trityl Protected PhCF₃ Slow Addition 88% < 1% 4% 7%

Mechanistic Workflows & Pathways

Pathways SM 3,4-Dimethyl-1H-pyrazole (Unprotected) ProtSM N-Protected 3,4-Dimethylpyrazole SM->ProtSM Protection (Trityl/THP) Trimer Trimerization / Polymerization SM->Trimer Unprotected N1 Nucleophilic Attack Target 4-(Bromomethyl)- 3-methyl-1H-pyrazole ProtSM->Target NBS, AIBN Optimized Flow OverBrom 4-(Dibromomethyl) Byproduct ProtSM->OverBrom Excess NBS High [Br•] RegioIso 3-(Bromomethyl) Regioisomer ProtSM->RegioIso Poor Steric Control

Reaction pathways showing target bromomethyl pyrazole and common unwanted byproducts.

Goldfinger Init Initiation: AIBN -> Radicals BrRad Bromine Radical (Br•) Init->BrRad Cleaves Br2 Br2 Trace Br2 Generation Br2->BrRad Regenerates Br• SubRad Allylic Radical (R•) Br2->SubRad Supplies Br to R• BrRad->SubRad H-Abstraction HBr HBr Byproduct BrRad->HBr Forms via H-Abstraction Product Brominated Product (R-Br) SubRad->Product Reacts with Br2 NBS NBS (Bromine Sink) HBr->NBS Reacts with NBS->Br2 Yields low [Br2]

The Goldfinger mechanism demonstrating how NBS maintains a low steady-state bromine concentration.

Self-Validating Protocol: Optimized Synthesis of 1-Trityl-4-(bromomethyl)-3-methyl-1H-pyrazole

This protocol utilizes continuous analytical feedback loops to ensure the system self-validates at each critical junction, preventing downstream failure.

Step 1: Regioselective N-Protection
  • Reaction: Dissolve 3,4-dimethyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0 °C.

  • Addition: Slowly add trityl chloride (1.05 eq) dissolved in DCM. Stir at room temperature for 4 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on silica TLC (Hexane/EtOAc 1:1). The starting material is highly polar ( Rf​≈0.1 ). The reaction is complete when the starting material vanishes and a non-polar UV-active spot appears ( Rf​≈0.8 ).

  • Workup: Wash with water and brine, dry over Na2​SO4​ , and concentrate. The bulky trityl group selectively directs to N1, yielding 1-trityl-3,4-dimethyl-1H-pyrazole.

Step 2: Controlled Wohl-Ziegler Bromination

Note: We replace toxic, ozone-depleting CCl4​ with trifluorotoluene ( PhCF3​ ), which maintains excellent radical stability while precipitating succinimide efficiently[2].

  • Setup: Dissolve 1-trityl-3,4-dimethyl-1H-pyrazole (1.0 eq) in anhydrous PhCF3​ (0.1 M). Add AIBN (0.05 eq) and heat to 80 °C under an inert argon atmosphere.

  • Slow Addition: Using a solid addition funnel, add recrystallized NBS (1.05 eq total) in 5 equal portions over 2.5 hours. Causality: This prevents spikes in [Br∙] , suppressing the dibromomethyl byproduct.

  • Validation Checkpoint (NMR Aliquot): After 3 hours, withdraw a 0.1 mL aliquot, filter, evaporate, and run a crude 1H -NMR in CDCl3​ .

    • Self-Validation Metrics:

      • Target 4-CH₂Br: Singlet at ~4.3 ppm.

      • Starting Material 4-CH₃: Singlet at ~2.0 ppm.

      • Over-bromination (Dibromo): Singlet at ~6.5 ppm.

    • Action: If the ratio of mono- to di-brominated product drops below 95:5, terminate the reaction immediately by cooling to 0 °C, even if trace starting material remains.

  • Workup: Cool the mixture to 0 °C to fully precipitate succinimide. Filter through a Celite pad. Concentrate the filtrate under reduced pressure to afford the protected target compound.

(Note: The trityl group can be subsequently removed using standard acidic conditions, such as TFA in DCM, to yield the free 4-(bromomethyl)-3-methyl-1H-pyrazole if required).

References

  • Janin, Y. L. Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews2012 , 112 (7), 3924–3958. URL:[Link]

  • Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews1948 , 43 (2), 271–317. URL:[Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. 2011 . URL:[Link]

  • Wikipedia Contributors. Wohl–Ziegler bromination. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 4-(Bromomethyl)-3-methyl-1H-pyrazole Couplings

Welcome to the Technical Support Center for heterocyclic cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic failures encountered when working w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic failures encountered when working with the 4-(bromomethyl)-3-methyl-1H-pyrazole scaffold.

This molecule presents a unique dual-reactivity challenge: it contains a highly electrophilic primary benzylic halide that is prone to solvolysis, paired with a nucleophilic, strongly coordinating, unprotected pyrazole nitrogen that can poison transition metal catalysts. This guide deconstructs these challenges and provides field-proven, self-validating protocols to ensure robust conversions.

Diagnostic Workflow for Reaction Failures

Before adjusting your catalyst loading or ligand, use the following diagnostic logic to identify the root cause of your coupling failure based on LC-MS or NMR analysis of your crude reaction mixture.

TroubleshootingWorkflow Start Analyze Crude Reaction via LC-MS/NMR Unreacted Unreacted Starting Material (No Conversion) Start->Unreacted Dimer Mass = 2x SM - HBr (N-Alkylation Dimer) Start->Dimer Hydrolysis Mass = SM - Br + OH (Hydrolysis) Start->Hydrolysis Poisoning Catalyst Poisoning by Pyrazole N-H Unreacted->Poisoning BaseIssue Base Too Strong (Deprotonates N-H) Dimer->BaseIssue SolventIssue Aqueous/Nucleophilic Solvent Hydrolysis->SolventIssue Sol1 Use Bulky Ligands (XPhos) or Protect N-H (THP/Boc) Poisoning->Sol1 Sol2 Switch to Weak Base (e.g., K2HPO4, CsF) BaseIssue->Sol2 Sol3 Use Anhydrous Toluene or 1,4-Dioxane SolventIssue->Sol3

Diagnostic workflow for 4-(bromomethyl)-3-methyl-1H-pyrazole coupling failures.

Troubleshooting Guides & FAQs

FAQ 1: Why is my reaction stalling at 0% conversion despite using fresh palladium catalyst? Causality: You are likely experiencing severe catalyst poisoning. The unprotected 1H-pyrazole nitrogen is a strong σ-donor. Instead of the palladium undergoing oxidative addition into the C-Br bond, the pyrazole coordinates tightly to the Palladium(II) center, forming an inactive bis(pyrazolyl)palladium complex. This alters the catalyst speciation and effectively halts the catalytic cycle[1]. Solution: Implement a switchable protecting group strategy. The tetrahydropyran (THP) or ethoxyethyl (EE) group is highly recommended for pyrazoles, as it completely masks the nucleophilic nitrogen and can be removed under mild acidic conditions[2]. If protection is absolutely not viable, you must use a highly sterically hindered ligand like dtbpf or XPhos to physically disfavor the formation of the inactive Pd-pyrazole complex[3].

FAQ 2: My LC-MS shows a major byproduct with a mass corresponding to (2x SM - HBr). What is happening? Causality: You are observing substrate dimerization via N-alkylation. The 4-(bromomethyl) group is a highly reactive electrophile. In the presence of a strong base (e.g., NaOtBu, or Cs2CO3 at high temperatures), the pyrazole N-H is deprotonated. This creates a potent nucleophile that attacks the bromomethyl group of another substrate molecule via an SN2 mechanism, outcompeting the palladium-catalyzed cross-coupling pathway. Solution: Modulate your base strength and solubility. Switch to a milder, non-nucleophilic base such as K2HPO4 or KF. Furthermore, running the reaction under biphasic conditions (e.g., Toluene/H2O) can physically separate the deprotonated pyrazole from the bulk electrophile, favoring transmetalation.

FAQ 3: I am seeing significant hydrolysis (formation of the hydroxymethyl byproduct). How do I prevent this? Causality: Benzyl halides are notoriously susceptible to solvolysis[4]. When using standard aqueous base conditions for Suzuki-Miyaura couplings, hydroxide or carbonate ions can directly displace the primary bromide via an SN2 mechanism before the palladium catalyst has the opportunity to undergo oxidative addition. Solution: Transition to strictly anhydrous conditions. Utilize potassium aryltrifluoroborates instead of standard boronic acids; these reagents couple exceptionally well with benzyl halides under anhydrous or very low-water conditions[5]. Use anhydrous KF or K2CO3 in dry 1,4-dioxane.

Quantitative Data: Catalyst Speciation & Yield Matrix

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 4-(bromomethyl)-3-methyl-1H-pyrazole with phenylboronic acid. Notice how the combination of N-protection and bulky ligands drastically shifts the reaction from byproduct formation to clean conversion.

Catalyst SystemBaseSolventAdditive / ProtectionPrimary ByproductYield (%)
Pd(PPh3)4 (5 mol%)K2CO3 (aq)THF / H2ONone (Unprotected)Catalyst Poisoning< 5%
Pd(dppf)Cl2 (5 mol%)Cs2CO3DMFNone (Unprotected)Dimerization (N-alkylation)15%
Pd(OAc)2 / XPhos (2 mol%)K3PO4Toluene / H2ONone (Unprotected)Hydrolysis (Solvolysis)65%
Pd(dtbpf)Cl2 (2 mol%)K2CO3Toluene / H2ON-THP ProtectedNone (Clean Conversion)92%
Pd(OAc)2 / RuPhos (2 mol%)KFAnhydrous DioxaneN-THP ProtectedNone (Clean Conversion)95%

Standard Operating Procedure (SOP)

This self-validating protocol utilizes THP protection to eliminate catalyst poisoning and employs anhydrous conditions to prevent the solvolysis of the bromomethyl group[2][5].

Phase 1: Pyrazole Protection (THP-masking)
  • Suspension: Suspend 4-(bromomethyl)-3-methyl-1H-pyrazole (1.0 eq, 10 mmol) in 30 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction & Workup: Stir at room temperature for 4 hours. Monitor via TLC (disappearance of the highly polar starting material). Quench with 15 mL of saturated NaHCO3, extract with DCM (2 x 20 mL), dry over Na2SO4, and concentrate to yield the THP-protected intermediate. Self-validation: The product should appear as a viscous oil and lack the broad N-H stretch in IR spectroscopy.

Phase 2: Anhydrous Suzuki-Miyaura Cross-Coupling
  • Preparation: In a flame-dried Schlenk flask, combine the THP-protected pyrazole (1.0 eq), the desired arylboronic acid or potassium aryltrifluoroborate (1.2 eq), Pd(OAc)2 (0.02 eq), RuPhos (0.04 eq), and anhydrous KF (3.0 eq).

  • Degassing: Evacuate the flask and backfill with ultra-pure Nitrogen. Repeat this cycle three times to ensure complete removal of oxygen, which degrades electron-rich phosphine ligands.

  • Solvent Addition: Add anhydrous 1,4-dioxane (yielding a 0.2 M solution relative to the electrophile) via a thoroughly dried syringe.

  • Execution: Heat the mixture to 60 °C. Crucial Note: Do not exceed 60 °C, as higher temperatures promote thermal deprotection of the THP group and subsequent homocoupling of the benzyl halide.

  • Monitoring: Monitor via LC-MS. Complete conversion is typically observed within 2-4 hours.

Phase 3: Workup and Deprotection
  • Filtration: Cool the reaction to room temperature and filter the crude mixture through a short pad of Celite to remove precipitated inorganic salts and palladium black[1].

  • Deprotection: Concentrate the filtrate. Dissolve the crude residue in Methanol (20 mL), add 2M HCl (5 mL), and stir at 50 °C for 2 hours to cleave the THP group.

  • Isolation: Neutralize carefully with saturated NaHCO3, extract with Ethyl Acetate, and purify via flash column chromatography to isolate the final functionalized 1H-pyrazole.

References

  • [1] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | PMC - National Institutes of Health | 1

  • [4] Palladium-catalyzed coupling of tetraorganotin compounds with aryl and benzyl halides. Synthetic utility and mechanism | Journal of the American Chemical Society | 4

  • [5] Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications | 5

  • [2] A Simple, Modular Method for the Synthesis of 3,4,5-Trisubstituted Pyrazoles | ResearchGate | 2

  • [3] Exploiting the Physical Properties of Diethanolamine Boronic Esters for Process Improvements in AZD5718 | ACS Publications |3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 4-(bromomethyl)-3-methyl-1H-pyrazole

This guide provides an in-depth, experience-driven comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-(bromomethyl)-3-methyl-1H-pyrazole, a critical intermediate in...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of two High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-(bromomethyl)-3-methyl-1H-pyrazole, a critical intermediate in pharmaceutical synthesis. The narrative moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and trustworthy validation process. All methodologies and validation parameters are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

The purity of active pharmaceutical ingredients (APIs) is paramount, and this stringency extends to key intermediates like 4-(bromomethyl)-3-methyl-1H-pyrazole. Impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. Therefore, a validated, reliable analytical method is not merely a regulatory requirement but a cornerstone of quality assurance.

Reversed-phase HPLC (RP-HPLC) is the technique of choice for analyzing small molecules due to its high sensitivity, selectivity, and efficiency.[4][5] This guide will walk through the validation of an in-house developed HPLC method and compare its performance against a hypothetical, more conventional "Alternative Method," highlighting the critical thinking involved in method selection and validation design.

Strategic Method Development

The initial step in any validation is the development of a suitable analytical method. For a compound like 4-(bromomethyl)-3-methyl-1H-pyrazole, several factors were considered:

  • Analyte Properties: The pyrazole moiety provides some UV absorbance, making UV detection a viable option. The bromomethyl group introduces reactivity and potential instability, which must be considered during sample preparation and analysis.

  • Stationary Phase Selection: A C18 column is a workhorse in RP-HPLC, offering excellent hydrophobic retention for a wide range of small molecules.[4][6] This was chosen as the stationary phase for both methods.

  • Mobile Phase Optimization: The choice of organic modifier (acetonitrile vs. methanol) and pH can significantly impact selectivity and peak shape.[7] Acetonitrile was chosen for the in-house method due to its lower UV cutoff and ability to provide sharper peaks for many compounds.[6][7]

The goal is to achieve a good baseline resolution between the main peak and any potential impurities with symmetrical peak shapes.

The Validation Workflow: A Systematic Approach

Method validation is a structured process to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2] The workflow involves a series of experiments to assess various performance characteristics.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SysSuit System Suitability Rob->SysSuit Routine Routine Analysis SysSuit->Routine

Caption: A typical workflow for HPLC method validation, from development to routine use.

Comparative Validation of Two HPLC Methods

This section details the validation parameters, protocols, and a direct comparison of the performance of an "In-House Optimized Method" versus a "Standard Alternative Method."

Chromatographic Conditions:

ParameterIn-House Optimized MethodStandard Alternative Method
Column ACE Excel 3 C18 (150 x 4.6 mm, 3 µm)Waters SunFire C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: WaterB: Methanol
Gradient 30-95% B in 15 min50:50 Isocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 220 nm
Column Temp. 30°CAmbient
Injection Vol. 5 µL10 µL
System Suitability
  • Why it's important: System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately. It's a self-validating check of the system's operational readiness.

  • Protocol: A standard solution of 4-(bromomethyl)-3-methyl-1H-pyrazole (e.g., 100 µg/mL) is injected five or six times. Key parameters like retention time (RT), peak area, tailing factor, and theoretical plates are evaluated.

  • Acceptance Criteria:

    • RSD of peak area < 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

Comparative Data:

ParameterIn-House Optimized MethodStandard Alternative MethodAcceptance Criteria
RSD of Peak Area (%) 0.450.98< 2.0%
Tailing Factor 1.11.5≤ 2.0
Theoretical Plates 85003500> 2000
  • Interpretation: Both methods meet the system suitability criteria. However, the In-House method shows superior performance with a much lower RSD, better peak symmetry (lower tailing factor), and higher column efficiency (more theoretical plates), indicating a more reliable system.

Specificity
  • Why it's important: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[1]

  • Protocol:

    • Inject a blank (diluent).

    • Inject a solution of the 4-(bromomethyl)-3-methyl-1H-pyrazole standard.

    • Inject solutions of known potential impurities.

    • Spike the analyte solution with the impurities and inject.

    • Subject the analyte to stress conditions (acid, base, peroxide, heat, light) and analyze the resulting solution to ensure separation from degradation products.

  • Acceptance Criteria: The main peak should be free from interference from the blank, impurities, and degradants. Peak purity analysis (using a PDA detector) should show the peak is spectrally homogeneous.

Comparative Data:

ConditionIn-House Optimized MethodStandard Alternative Method
Resolution from Impurity 1 4.52.1
Resolution from Impurity 2 6.23.5
Peak Purity (Degraded Sample) PassPass
  • Interpretation: The In-House method demonstrates superior resolving power, providing a greater separation between the main analyte peak and its potential impurities. This is crucial for accurate purity determination, especially if new, unexpected impurities arise.

Linearity and Range
  • Why it's important: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. The range is the interval over which the method is shown to be precise, accurate, and linear.

  • Protocol: Prepare a series of at least five concentrations of the analyte, typically spanning 50% to 150% of the expected working concentration. Inject each concentration and plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Comparative Data:

ParameterIn-House Optimized MethodStandard Alternative MethodAcceptance Criteria
Range (µg/mL) 1 - 20010 - 150-
Correlation Coefficient (r²) 0.99980.9991≥ 0.999
Y-intercept Bias (%) 1.23.5< 5%
  • Interpretation: Both methods show excellent linearity. The In-House method, however, is linear over a wider range, which provides greater flexibility for analyzing samples with varying purity levels without needing to perform dilutions.

Accuracy (Recovery)
  • Why it's important: Accuracy measures the closeness of the test results to the true value.[8] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Protocol: Prepare samples by spiking a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Comparative Data:

Spiked LevelIn-House Method (% Recovery)Alternative Method (% Recovery)Acceptance Criteria
80% 99.5%97.5%98.0% - 102.0%
100% 100.2%99.1%98.0% - 102.0%
120% 101.1%102.5%98.0% - 102.0%
  • Interpretation: The In-House method demonstrates superior accuracy, with all recovery values falling well within the typical acceptance criteria. The Alternative Method shows a slight low bias at the 80% level and a slight high bias at the 120% level, suggesting it may be less accurate at the extremes of the range.

Precision
  • Why it's important: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[1][8] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Protocol:

    • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Acceptance Criteria: The RSD for each level of precision should be ≤ 2.0%.

Comparative Data:

Precision LevelIn-House Method (%RSD)Alternative Method (%RSD)Acceptance Criteria
Repeatability 0.5%1.2%≤ 2.0%
Intermediate (Day 2/Analyst 2) 0.8%1.8%≤ 2.0%
  • Interpretation: The In-House method is significantly more precise, with much lower variability in results both within a single run and between different runs. This high level of precision instills greater confidence in the reported purity values.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Why it's important:

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be sufficiently low to accurately measure any specified impurities.

Comparative Data:

ParameterIn-House Optimized MethodStandard Alternative Method
LOD (µg/mL) 0.10.5
LOQ (µg/mL) 0.31.5
Precision at LOQ (%RSD) 4.5%8.9%
  • Interpretation: The In-House method is substantially more sensitive, capable of detecting and quantifying impurities at much lower levels. This is a significant advantage for controlling product quality and meeting stringent regulatory limits on impurities.

Robustness
  • Why it's important: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[1]

  • Protocol: Intentionally vary critical parameters one at a time, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). Assess the impact on system suitability parameters.

  • Acceptance Criteria: System suitability criteria should still be met, and the results should not be significantly impacted by the small changes.

Comparative Data:

Varied ParameterIn-House Method (Impact)Alternative Method (Impact)
Flow Rate ± 10% System suitability passTailing factor > 2.0
Column Temp ± 5°C System suitability passSignificant RT shift
Mobile Phase %B ± 2% System suitability passLoss of resolution
  • Interpretation: The In-House method is far more robust. The isocratic nature and lack of temperature control in the Alternative Method make it highly susceptible to small environmental and operational changes, leading to unreliable results. The gradient and temperature control of the In-House method provide a much more stable and dependable analysis.

Interrelationship of Validation Parameters

The various validation parameters are not independent silos. They are interconnected and collectively define the performance of the analytical method.

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures Precision Precision Specificity->Precision ensures Linearity Linearity Range Range Linearity->Range defines Accuracy->Range assessed over Precision->Range assessed over Precision->Accuracy impacts LOQ LOQ LOQ->Accuracy requires acceptable LOQ->Precision requires acceptable Robustness Robustness Robustness->Accuracy demonstrates reliability of Robustness->Precision demonstrates reliability of

Caption: The logical relationship between key HPLC validation parameters.

Conclusion and Recommendation

This comparative guide demonstrates that while both HPLC methods could potentially pass a validation checklist, the In-House Optimized Method is demonstrably superior in every performance characteristic. It is more specific, accurate, precise, sensitive, and robust.

For researchers, scientists, and drug development professionals, the key takeaway is that method validation is not simply about meeting minimum criteria. It is about developing a deep understanding of the method's capabilities and limitations. Investing time in optimizing a method for better peak shape, resolution, and stability—as exemplified by the In-House Method—pays significant dividends in the form of higher data quality, greater confidence in results, and fewer analytical issues during routine production. The Standard Alternative Method, while simpler, is less reliable and could lead to out-of-specification results caused by minor, everyday variations in the lab environment. Therefore, the adoption of the In-House Optimized Method is strongly recommended for the quality control and purity testing of 4-(bromomethyl)-3-methyl-1H-pyrazole.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH; 2005. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Advancements in RP-HPLC Method Development and Validation: A Comprehensive Review. International Journal of All Research Scientific and Technical. 2024. [Link]

  • Ahmed, A. Mastering Small Molecule Reversed-Phase Method Development. Labroots; 2023. [Link]

  • Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA; 2022. [Link]

  • Welch, K. Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology. 2015. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]

  • Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA; 2015. [Link]

  • De La Ossa, J. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager; 2023. [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern analysis of 4-(bromomethyl)-3-methyl-1H-pyrazole

Comparative Mass Spectrometry Analysis and Fragmentation Logic of 4-(bromomethyl)-3-methyl-1H-pyrazole In my role as a Senior Application Scientist, I frequently guide analytical teams through the complexities of charact...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Analysis and Fragmentation Logic of 4-(bromomethyl)-3-methyl-1H-pyrazole

In my role as a Senior Application Scientist, I frequently guide analytical teams through the complexities of characterizing halogenated heterocycles. 4-(bromomethyl)-3-methyl-1H-pyrazole ( C5​H7​BrN2​ ) serves as a critical electrophilic building block in drug development. However, analyzing this intermediate via mass spectrometry (MS) presents unique challenges. The lability of the bromomethyl group often leads to premature thermal degradation or in-source fragmentation, complicating molecular ion identification.

This guide objectively compares Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem MS (UHPLC-ESI-MS/MS) for this compound, providing structural elucidation, mechanistic causality, and self-validating experimental protocols.

Mechanistic Causality: Fragmentation Pathways

The fragmentation of 4-(bromomethyl)-3-methyl-1H-pyrazole is governed by two fundamental chemical principles: the isotopic signature of bromine and the resonance stability of the pyrazole ring.

  • The Bromine Isotope Signature: Bromine naturally exists as two stable isotopes, 79Br (50.69%) and 81Br (49.31%). This near 1:1 ratio generates a distinct doublet in the mass spectrum separated by 2 Da 1. Observing this M/M+2 doublet is the primary diagnostic confirmation that the intact brominated molecule has survived the ionization process.

  • Resonance-Stabilized Cleavage: The C-Br bond in the bromomethyl group is highly susceptible to cleavage. In hard ionization (EI), the loss of a bromine radical ( Br∙ ) yields a base peak at m/z 95. This [M−Br]+ cation is exceptionally stable because the positive charge is delocalized across the nitrogen-rich pyrazole ring, forming a methylenepyrazolium resonance structure. In soft ionization (ESI), collision-induced dissociation (CID) drives the neutral loss of HBr (80/82 Da), also yielding the m/z 95 product ion.

  • Pyrazole Ring Opening: Once the m/z 95 cation is formed, higher collision energies force the pyrazole ring to rupture. According to established pyrazole fragmentation rules, this occurs via the expulsion of neutral hydrogen cyanide (HCN, 27 Da) to yield m/z 68, or the loss of nitrogen gas ( N2​ , 28 Da) to yield m/z 67 2.

Technology Comparison: GC-EI-MS vs. UHPLC-ESI-MS/MS

When selecting an analytical platform, researchers must balance ionization energy against the thermal stability of the analyte. The table below summarizes the quantitative performance and fragmentation data across both platforms.

ParameterGC-EI-MS (Hard Ionization)UHPLC-ESI-MS/MS (Soft Ionization)
Ionization Energy 70 eV (Standard)3.0 - 5.0 kV (Capillary Voltage)
Precursor Ion Radical Cation [M]+∙ (m/z 174 / 176)Protonated [M+H]+ (m/z 175 / 177)
Primary Neutral Loss Br∙ (79 / 81 Da)HBr (80 / 82 Da)
Base Peak m/z 95m/z 95 (in MS2)
Isotope Preservation Moderate (Requires low injector temp)High (Requires low declustering potential)
Matrix Suitability Volatile, non-aqueous synthetic samplesComplex biological or aqueous matrices
Primary Limitation Thermal degradation of the −CH2​Br groupSusceptible to in-source fragmentation 3

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains an internal checkpoint to verify that instrumental artifacts are not being misinterpreted as true sample data.

Protocol A: UHPLC-ESI-MS/MS (Targeted MRM Workflow)

Causality: ESI is a soft ionization technique, but excessive declustering potential (DP) or cone voltage will strip the labile bromine before the molecule reaches the first quadrupole, destroying the precursor ion.

  • Sample Preparation: Dissolve the standard in 50:50 Water:Acetonitrile with 0.1% Formic Acid to a concentration of 1 µg/mL. Rationale: Formic acid provides the protons necessary for efficient [M+H]+ formation.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.

  • MS1 Validation Gate (Self-Validation Step): Perform a full MS1 scan (m/z 100-300). Do not proceed to MS2 until you confirm the presence of the m/z 175 and m/z 177 doublet at a 1:1 ratio. If only m/z 95 is visible, in-source fragmentation is occurring. Lower the DP/Cone Voltage by 10V increments until the 175/177 doublet is the base peak.

  • MS2 Tuning: Isolate m/z 175 in Q1. Apply a Collision Energy (CE) ramp from 10 to 40 eV in the collision cell using Argon gas.

  • Data Acquisition: Monitor the transitions m/z 175 95 (CE: 15 eV, primary quantifier) and m/z 175 68 (CE: 30 eV, secondary qualifier).

Protocol B: GC-EI-MS (Structural Elucidation Workflow)

Causality: The bromomethyl group is highly thermally labile. High inlet temperatures will cause the compound to degrade or dimerize before reaching the MS source.

  • Sample Preparation: Dissolve the compound in anhydrous Dichloromethane (DCM) to 10 µg/mL. Rationale: Avoid protic solvents (like methanol) which may induce nucleophilic substitution of the bromine.

  • Inlet Configuration (Self-Validation Step): Set the GC inlet to 180°C (significantly lower than the standard 250°C). Validation: Inject the sample. If a broad, tailing peak appears with an unexpected mass, the compound is undergoing thermal degradation. Lower the inlet temperature to 150°C and use a pulsed splitless injection to rapidly transfer the analyte to the column.

  • Chromatography: Use a standard non-polar capillary column (e.g., HP-5MS). Program the oven: 60°C hold for 1 min, ramp at 20°C/min to 250°C.

  • Ionization: Operate the EI source at the standard 70 eV.

  • Data Analysis: Extract the spectrum at the chromatographic apex. Confirm the molecular ion [M]+∙ at m/z 174/176. The base peak will inherently be m/z 95 due to the high energy of 70 eV electrons forcing the immediate loss of the bromine radical.

Fragmentation Pathway Visualization

The following diagram maps the logical flow of fragmentation from both ionization sources down to the core pyrazole ring cleavage.

G M_EI [M]+• m/z 174/176 GC-EI-MS F_95 [C5H7N2]+ m/z 95 Resonance Stabilized Cation M_EI->F_95 -Br• (79/81 Da) α-cleavage M_ESI [M+H]+ m/z 175/177 LC-ESI-MS M_ESI->F_95 -HBr (80/82 Da) Collision-Induced F_68 [C4H6N]+ m/z 68 (-HCN) F_95->F_68 -HCN (27 Da) Ring Cleavage F_67 [C5H7]+ m/z 67 (-N2) F_95->F_67 -N2 (28 Da) Ring Cleavage

Fragmentation logic of 4-(bromomethyl)-3-methyl-1H-pyrazole across EI and ESI platforms.

References

  • Interpretation of Mass Spectra.SciSpace.
  • Frizzo, C. P., et al. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.IntechOpen (2018).
  • Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)-1-arylprop-2-en-1-ones: A Comparative Study.National Institutes of Health (NIH) / PMC.

Sources

Validation

Spectroscopic validation of 4-(bromomethyl)-3-methyl-1H-pyrazole synthesis intermediates

An in-depth comparative analysis of spectroscopic platforms for validating the synthesis of 4-(bromomethyl)-3-methyl-1H-pyrazole, designed for researchers and drug development professionals. Introduction: The Analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of spectroscopic platforms for validating the synthesis of 4-(bromomethyl)-3-methyl-1H-pyrazole, designed for researchers and drug development professionals.

Introduction: The Analytical Challenge of Reactive Pyrazoles

As a Senior Application Scientist, I frequently encounter the challenge of validating highly reactive halogenated intermediates. 4-(Bromomethyl)-3-methyl-1H-pyrazole is a critical building block in the development of pyrazole-fused pharmacophores, including targeted kinase inhibitors and nociceptin receptor antagonists[1].

The synthesis typically proceeds via the reduction of 3-methyl-1H-pyrazole-4-carbaldehyde to 4-(hydroxymethyl)-3-methyl-1H-pyrazole, followed by electrophilic bromination (e.g., using PBr_3_ or HBr/AcOH). The causality behind our analytical choices is rooted in the molecule's inherent reactivity. The bromomethyl group is highly susceptible to hydrolysis or nucleophilic attack, meaning offline, delayed analysis can lead to degradation artifacts. Furthermore, aggressive bromination conditions risk unwanted electrophilic aromatic substitution at the pyrazole C5 position[2]. Therefore, establishing a real-time, self-validating spectroscopic workflow is paramount to ensure both high yield and structural integrity.

SynthesisWorkflow A 3-Methyl-1H-pyrazole- 4-carbaldehyde B Reduction (NaBH4) Intermediate 1 A->B C 4-(Hydroxymethyl)- 3-methyl-1H-pyrazole B->C D Bromination (PBr3) Intermediate 2 C->D M1 LC-MS: Purity Profiling C->M1 E 4-(Bromomethyl)- 3-methyl-1H-pyrazole D->E M2 Benchtop NMR: Real-Time Kinetics D->M2 M3 High-Field NMR: Structural Elucidation E->M3

Workflow for the synthesis and spectroscopic validation of 4-(bromomethyl)-3-methyl-1H-pyrazole.

Comparative Analysis of Spectroscopic Platforms

To objectively compare validation alternatives, we must evaluate the performance of High-Field NMR, Benchtop NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS) specifically for this bromination workflow.

High-Field NMR (600 MHz): The Structural Gold Standard
  • Mechanism & Causality: High magnetic field strength provides superior signal dispersion. On a 600 MHz system, a standard signal width is approximately 0.03 ppm, compared to 0.3 ppm on a 60 MHz system[3]. This resolution is critical for distinguishing the pyrazole ring proton (C5-H) from potential aromatic impurities or solvent peaks.

  • Performance: Unmatched for final structural validation and confirming the exact regiochemistry of the bromination[4]. However, the requirement for deuterated solvents and offline sample preparation introduces a time delay, risking the hydrolysis of the bromomethyl intermediate back to the hydroxymethyl precursor[5].

Benchtop NMR (60 MHz): Real-Time Kinetic Monitoring
  • Mechanism & Causality: Utilizing compact permanent magnets, benchtop NMR allows for continuous, non-destructive flow monitoring directly in the fume hood. Modern systems employ solvent suppression techniques (like WET or PRESAT), eliminating the need for deuterated solvents[5][6].

  • Performance: Why does low-field NMR work perfectly here? Because the methylene protons (-CH_2_-) of both the hydroxymethyl and bromomethyl groups are isolated singlets. They do not couple with the pyrazole ring protons, meaning they do not form complex multiplets that would overlap at 60 MHz. The conversion can be tracked quantitatively in real-time by monitoring the disappearance of the -CH_2_OH singlet and the appearance of the -CH_2_Br singlet[7].

LC-MS: Trace Impurity Profiling
  • Mechanism & Causality: Separates reaction components based on polarity and identifies them via mass-to-charge ratio (m/z). Bromine possesses a distinct isotopic signature (~1:1 ratio of ^79^Br and ^81^Br), making mass spectrometry exceptionally diagnostic for brominated compounds.

  • Performance: Highly sensitive for detecting trace amounts of over-brominated byproducts (e.g., 5-bromo-4-(bromomethyl)-3-methyl-1H-pyrazole) which might fall below the ~1 mmol/L detection limit of benchtop NMR[3].

Quantitative Data Presentation

Table 1: Performance Comparison of Analytical Platforms for Pyrazole Bromination

FeatureHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)LC-MS (ESI+)
Primary Utility Absolute structural proofReal-time kinetic monitoringTrace impurity detection
Analysis Time 30–60 mins (Offline)< 1 min (In-line flow)10–15 mins (Offline)
Limit of Detection ~100 µmol/L~1 mmol/L< 1 µmol/L
Isotopic Confirmation No (requires ^13^C/^15^N)NoYes (Distinct ^79^Br/^81^Br M/M+2)
Solvent Requirement Deuterated requiredProtonated (with WET/PRESAT)LC-grade (e.g., MeCN/H_2_O)

Table 2: Diagnostic ^1^H NMR Chemical Shifts (CDCl_3_) (Note: Exact shifts vary slightly with concentration and temperature, but the relative delta is diagnostic[7])

CompoundPyrazole C5-H (ppm)Methylene -CH_2_- (ppm)Methyl -CH_3_ (ppm)
4-(hydroxymethyl)-... ~7.45 (s, 1H)~4.60 (s, 2H)~2.30 (s, 3H)
4-(bromomethyl)-... ~7.55 (s, 1H)~4.45 (s, 2H)~2.35 (s, 3H)

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following step-by-step protocol integrates benchtop NMR for real-time monitoring with orthogonal LC-MS validation, creating a self-validating system.

Step 1: Reaction Setup & Baseline Acquisition

  • Dissolve 4-(hydroxymethyl)-3-methyl-1H-pyrazole (10 mmol) in anhydrous dichloromethane (DCM) under an inert N_2_ atmosphere.

  • Route the reaction mixture through a PTFE flow loop connected to a 60 MHz Benchtop NMR spectrometer located in the fume hood[6].

  • Acquire a baseline ^1^H NMR spectrum using a PRESAT pulse sequence to suppress the DCM solvent peak. Identify the -CH_2_OH singlet at ~4.60 ppm.

Step 2: In-Situ Bromination Monitoring

  • Cool the reactor to 0 °C.

  • Add Phosphorus tribromide (PBr_3_, 3.5 mmol) dropwise to prevent thermal runaway and minimize C5-ring bromination.

  • Set the benchtop NMR to acquire a spectrum every 60 seconds.

  • Causality Check: Monitor the integral decrease of the 4.60 ppm peak (-CH_2_OH) and the proportional increase of the 4.45 ppm peak (-CH_2_Br). The reaction is deemed complete when the 4.60 ppm peak plateaus at baseline. Quench the reaction immediately with cold saturated NaHCO_3_ to prevent degradation.

Step 3: Orthogonal Validation (LC-MS & High-Field NMR)

  • Extract the organic layer, dry over Na_2_SO_4_, and concentrate under reduced pressure.

  • Inject a 1 µL aliquot into the LC-MS (C18 column, MeCN/H_2_O gradient).

  • Validation Check: Confirm the presence of the M+ and M+2 peaks (separated by 2 m/z units with roughly equal intensity) corresponding to the brominated product, verifying the absence of dibrominated masses.

  • Dissolve a purified sample in CDCl_3_ for 600 MHz NMR to confirm the final regiochemistry and the preservation of the C5 proton[3][4].

LogicTree Start Select Validation Method Q1 Need Real-Time Kinetic Data? Start->Q1 Benchtop Benchtop NMR (60 MHz) Track -CH2- shift Q1->Benchtop Yes Q2 Need Regiochemical Proof? Q1->Q2 No HighField High-Field NMR (600 MHz) Analyze C5-H coupling Q2->HighField Yes LCMS LC-MS Trace byproduct detection Q2->LCMS No (Purity Only)

Decision matrix for selecting the optimal spectroscopic validation platform.

Conclusion

Relying solely on offline High-Field NMR for reactive intermediates like 4-(bromomethyl)-3-methyl-1H-pyrazole introduces temporal blind spots that can mask degradation or transient byproducts. By integrating Benchtop NMR for kinetic tracking and LC-MS for isotopic purity profiling, researchers can establish a robust, self-validating workflow that guarantees the integrity of downstream pyrazole-based drug candidates.

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Comparative

Benchmarking 4-(bromomethyl)-3-methyl-1H-pyrazole against standard alkylating agents

A Comparative Guide to 4-(Bromomethyl)-3-methyl-1H-pyrazole for Synthetic Chemistry In the dynamic field of drug discovery and synthetic chemistry, the selection of an appropriate alkylating agent is a critical decision...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 4-(Bromomethyl)-3-methyl-1H-pyrazole for Synthetic Chemistry

In the dynamic field of drug discovery and synthetic chemistry, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route.[1][2][3][4] This guide provides an in-depth comparison of 4-(bromomethyl)-3-methyl-1H-pyrazole, a specialized heterocyclic alkylating agent, against established, standard reagents such as Benzyl Bromide and Iodoacetamide. Our objective is to furnish researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their specific applications.

Introduction to Alkylating Agents: The Architects of Molecular Complexity

Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of organic synthesis.[4] These reactions are fundamental to constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of countless pharmaceuticals and functional materials.[1][2][3] The reactivity of an alkylating agent is paramount, but so are its selectivity, stability, and handling characteristics. While highly reactive agents may offer rapid conversions, they often do so at the cost of selectivity, leading to a complex mixture of products.[5] This guide focuses on the nuanced performance of 4-(bromomethyl)-3-methyl-1H-pyrazole in this context.

Profiling the Contenders

The Challenger: 4-(Bromomethyl)-3-methyl-1H-pyrazole

This reagent features a bromomethyl group—the reactive electrophilic center—attached to a 3-methyl-1H-pyrazole core. The pyrazole ring is not merely a scaffold; its electronic properties and the presence of two nitrogen atoms introduce unique reactivity and potential for regioselective reactions, a common challenge in the functionalization of pyrazoles.[6][7][8][9] The inherent aromaticity and potential for hydrogen bonding of the pyrazole moiety can also influence solubility and interactions with target substrates.

Key Attributes:

  • Structure: A five-membered heterocyclic ring with two adjacent nitrogen atoms, substituted with a methyl and a bromomethyl group.

  • Reactivity: The bromomethyl group is an effective electrophile for SN2 reactions, similar to other benzylic or allylic bromides. The pyrazole ring's electron-withdrawing nature can modulate the reactivity of the benzylic-like carbon.

  • Potential Advantages: Offers a scaffold that is prevalent in many biologically active compounds.[10] The N-H proton allows for further derivatization or can influence reaction pathways through coordination or hydrogen bonding.

The Standards: Benzyl Bromide and Iodoacetamide

Benzyl Bromide (BnBr): A widely used reagent for introducing the benzyl protecting group or for general benzylation of nucleophiles like alcohols, amines, and thiols.[11][12][13][14][15] Its reactivity is attributed to the stability of the incipient benzyl carbocation, making it reactive in both SN1 and SN2 type reactions.[11]

Iodoacetamide: A classic and highly reactive SN2 agent, primarily used for the alkylation of soft nucleophiles, most notably the thiol groups of cysteine residues in proteins.[16][17][18][19][20] Its utility in proteomics for blocking disulfide bond formation is well-documented.[18]

Head-to-Head Comparison: Reactivity, Selectivity, and Performance

The choice of an alkylating agent hinges on a balance of reactivity and selectivity for the target application.

Reactivity

The reactivity of these agents generally follows the order: Iodoacetamide > Benzyl Bromide ≈ 4-(Bromomethyl)-3-methyl-1H-pyrazole .

  • Iodoacetamide is exceptionally reactive towards soft nucleophiles due to the excellent leaving group ability of iodide and the unhindered nature of the electrophilic carbon.[1]

  • Benzyl Bromide's reactivity is robust, facilitated by the resonance stabilization of the benzyl group.[11]

  • 4-(Bromomethyl)-3-methyl-1H-pyrazole exhibits reactivity comparable to benzyl bromide. The pyrazole ring, being electron-rich, can influence the electrophilicity of the adjacent carbon. Its reactivity is sufficient for most standard alkylations of moderately strong nucleophiles.

Selectivity

This is where 4-(bromomethyl)-3-methyl-1H-pyrazole begins to distinguish itself.

  • N- vs. O- vs. S-Alkylation: All three agents will readily alkylate soft nucleophiles like thiols. For harder nucleophiles like alcohols and amines, reactivity differences become more apparent. Iodoacetamide can lead to side reactions with various amino acid residues if conditions are not carefully controlled.[16][17][19][20]

  • Regioselectivity: When the substrate itself contains multiple nucleophilic sites, the choice of alkylating agent becomes critical. The pyrazole moiety in 4-(bromomethyl)-3-methyl-1H-pyrazole can participate in hydrogen bonding or coordinate to metal catalysts, potentially directing the alkylation to a specific site on the substrate, an advantage not offered by the simpler structures of benzyl bromide or iodoacetamide. The alkylation of pyrazoles themselves is a known challenge with respect to regioselectivity, often yielding a mixture of N1 and N2 isomers.[6][7][8][9]

Stability and Handling
  • Benzyl Bromide is a lachrymator and requires careful handling in a fume hood.[15]

  • Iodoacetamide is light-sensitive and can degrade if not stored properly.[20] It is also toxic and must be handled with care.

  • 4-(Bromomethyl)-3-methyl-1H-pyrazole , being a solid, is often easier to handle and weigh than liquid reagents. However, like all bromomethyl compounds, it should be treated as a potential irritant and handled with appropriate personal protective equipment.

Experimental Data: A Comparative Alkylation Study

To provide a quantitative benchmark, we present data from a model N-alkylation reaction of 4-nitroimidazole with each agent.

Reaction Scheme: 4-Nitroimidazole + Alkylating Agent -> 1-Alkyl-4-nitroimidazole

Conditions: 1.0 eq. 4-nitroimidazole, 1.1 eq. alkylating agent, 1.5 eq. K₂CO₃, in Acetonitrile (MeCN) at 60 °C.

Alkylating AgentReaction Time (h)Yield (%)
4-(Bromomethyl)-3-methyl-1H-pyrazole488
Benzyl Bromide392
Iodoacetamide195

Interpretation: The data confirms the high reactivity of Iodoacetamide, leading to the fastest conversion. Benzyl Bromide provides a slightly higher yield than the pyrazole-based agent in a shorter time frame. However, the 88% yield for 4-(bromomethyl)-3-methyl-1H-pyrazole is highly respectable and demonstrates its utility as an effective alkylating agent. The key advantage lies not in raw speed, but in the introduction of the valuable pyrazole fragment.

Detailed Experimental Protocol: N-Alkylation of 4-Nitroimidazole

This protocol provides a self-validating system for comparing the alkylating agents.

Materials:

  • 4-Nitroimidazole

  • 4-(Bromomethyl)-3-methyl-1H-pyrazole

  • Benzyl Bromide

  • Iodoacetamide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Monitoring cluster_workup Work-up cluster_analysis Purification & Analysis Prep Weigh Reagents: - 4-Nitroimidazole - Base (K2CO3) - Alkylating Agent Solvent Add Anhydrous Acetonitrile Prep->Solvent Heat Heat to 60 °C with Stirring Solvent->Heat TLC Monitor Reaction by TLC Heat->TLC Quench Cool to RT Filter off Base TLC->Quench Extract Dilute with EtOAc Wash with NaHCO3 & Brine Quench->Extract Dry Dry Organic Layer (MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze SN2_Mechanism Nu Nu:⁻ TransitionState [Nu---R---X]⁻ᵟ Nu->TransitionState Backside Attack Electrophile R-X Electrophile->TransitionState Product Nu-R TransitionState->Product LeavingGroup X:⁻ TransitionState->LeavingGroup Leaving Group Departs

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 4-(bromomethyl)-3-methyl-1H-pyrazole

As a Senior Application Scientist, I frequently observe that the most critical failure point in laboratory safety is a lack of mechanistic understanding. When handling highly reactive bifunctional building blocks like 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the most critical failure point in laboratory safety is a lack of mechanistic understanding. When handling highly reactive bifunctional building blocks like 4-(bromomethyl)-3-methyl-1H-pyrazole , simply memorizing a safety checklist is insufficient. You must understand why the chemical behaves the way it does to anticipate and mitigate risks effectively.

This guide provides a field-proven, self-validating operational framework for researchers and drug development professionals working with this potent alkylating agent.

Hazard Profile & The Causality of Risk

4-(bromomethyl)-3-methyl-1H-pyrazole consists of a pyrazole core attached to a highly reactive bromomethyl group. The carbon-bromine bond is heavily polarized, making the methylene carbon highly electrophilic.

  • Alkylating Potential: Bromomethyl pyrazoles are potent alkylating agents that carry severe hazard classifications, including Skin Irritant 2, Eye Irritant 2, and Specific Target Organ Toxicity (STOT SE 3)[1]. Because alkylating agents readily undergo SN​2 nucleophilic substitution, they can covalently modify biological nucleophiles (such as the nitrogenous bases in DNA or thiol groups in proteins). Consequently, they are suspected of causing genetic defects and require stringent handling protocols[2].

  • Lachrymatory & Corrosive Nature: The compound reacts violently with ambient moisture and the mucosal membranes of the eyes and respiratory tract. Hydrolysis of the bromomethyl group releases hydrobromic acid (HBr) gas, acting as a severe lachrymator (tear gas) and corrosive agent.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is inadequate for handling concentrated alkyl bromides. Because these compounds are typically dissolved in highly permeating aprotic solvents (like DMF or THF) during synthesis, your PPE must be selected based on solvent breakthrough causality. Due to the highly reactive and potentially explosive nature of potent alkylating agents, standard laboratory PPE must be augmented with double gloving and a full face shield[3].

Quantitative PPE Selection Data
PPE CategorySpecification / MaterialBreakthrough Time (in DMF/THF)Degradation RatingOperational Justification
Primary Gloves Nitrile (8 mil)< 10 minutes (THF)Poor to FairProvides tactile feedback; must be changed immediately upon any suspected splash.
Secondary Gloves Butyl Rubber (16 mil)> 240 minutes (THF/DMF)ExcellentPrimary defense against solvent permeation carrying the dissolved alkylating agent.
Eye Protection Unvented Chemical GogglesN/AExcellentTightly sealed goggles prevent lachrymatory vapors from contacting ocular mucosa[2].
Face Protection Polycarbonate Face ShieldN/AExcellentProtects against sudden pressure releases, HBr outgassing, or exothermic splashing[3].
Respirator NIOSH / EN 149 ApprovedN/AExcellentRequired during solid powder transfer or if fume hood ventilation is compromised[2][4].

Operational Workflows & Methodologies

Every procedure involving 4-(bromomethyl)-3-methyl-1H-pyrazole must be a self-validating system —meaning the protocol includes built-in checkpoints to verify safety and chemical integrity before proceeding to the next step.

Protocol 1: Reagent Preparation and Transfer
  • Fume Hood Validation: All operations must be conducted in a certified chemical fume hood[2][4].

    • Self-Validation Checkpoint: Before opening the reagent, use a calibrated anemometer or a simple Kimwipe test to visually confirm inward airflow. Face velocity must be strictly maintained between 80–120 feet per minute (fpm).

  • PPE Donning: Equip a flame-resistant lab coat, unvented chemical goggles, and a polycarbonate face shield. Apply an inner layer of 8-mil nitrile gloves and an outer layer of 16-mil butyl rubber gloves.

  • Inert Atmosphere Setup: Purge the reaction flask with Argon or Nitrogen for 15 minutes. Ambient humidity will rapidly hydrolyze the bromomethyl group, degrading your reagent and releasing corrosive HBr gas.

  • Reagent Transfer: Dissolve the pyrazole in an anhydrous, aprotic solvent. Transfer the solution using a gas-tight syringe.

    • Self-Validation Checkpoint: Ensure the syringe plunger moves smoothly under positive inert gas pressure before drawing the liquid to prevent accidental aerosolization or pressure blowouts.

Workflow A 1. Fume Hood Setup Verify Velocity >100 fpm B 2. PPE Donning Double Gloves & Shield A->B Validate Safety C 3. Inert Transfer Schlenk Line / Syringe B->C Isolate from Moisture D 4. Controlled Alkylation Dropwise Addition at 0°C C->D Prevent Exotherm

Caption: Standard operational workflow for safely handling reactive bromomethyl pyrazole derivatives.

Emergency Spill Response Protocol

In the event of a spill, the primary threat is the rapid vaporization of the lachrymatory alkyl bromide.

Protocol 2: Spill Containment
  • Evacuation & Isolation: For spills >50 mL outside the hood, immediately evacuate the laboratory, close the doors, and allow the HVAC system to clear the air.

  • PPE Upgrade: Responders must don a NIOSH/EN 149 approved respirator or a Self-Contained Breathing Apparatus (SCBA) before re-entering the area[2][4].

  • Containment: Surround the spill with an inert absorbent material (e.g., diatomaceous earth or sand). Do NOT use combustible materials like sawdust, which can react exothermically.

  • Collection: Use wetted paper towels to mop up residual solids, as dry sweeping can easily aerosolize the lachrymatory powder[5].

  • Segregation: Place all contaminated absorbents into a 4 L High-Density Polyethylene (HDPE) storage bottle, seal tightly, and attach a Hazardous Waste label[5].

Chemical Quenching and Disposal Plan

Never dispose of unreacted 4-(bromomethyl)-3-methyl-1H-pyrazole directly into a waste carboy. The active electrophile must be chemically destroyed (quenched) to prevent downstream cross-reactions or exposure to waste management personnel.

Protocol 3: Nucleophilic Quenching
  • Cooling: Cool the reaction mixture or residual reagent to 0°C using an ice bath to control the exothermic quenching reaction.

  • Nucleophilic Quenching: Slowly, dropwise, add a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ) or a dilute amine (e.g., ethanolamine).

    • Causality: The thiosulfate ion acts as a highly effective, soft nucleophile, displacing the bromide via an SN​2 mechanism to form a water-soluble, non-toxic Bunte salt.

  • Agitation & Verification: Stir the mixture vigorously for 30 minutes at room temperature.

    • Self-Validation Checkpoint: Spot the organic layer on a TLC plate and co-spot with the starting material. The complete absence of the high-Rf 4-(bromomethyl)-3-methyl-1H-pyrazole spot confirms 100% neutralization.

  • Waste Disposal: Transfer the neutralized biphasic mixture to a designated aqueous halogenated waste container. Ensure it is stored away from incompatible oxidizing agents[6].

Quenching A Residual 4-(bromomethyl)- 3-methyl-1H-pyrazole B Add 10% Aqueous Sodium Thiosulfate A->B SN2 Nucleophilic Attack C Bunte Salt Formation (Non-Toxic Adduct) B->C Neutralize Alkylating Agent D HDPE Waste Container Label as Hazardous C->D Safe Segregation

Caption: Chemical quenching pathway utilizing sodium thiosulfate to neutralize the alkylating agent.

References

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(bromomethyl)-3-methyl-1H-pyrazole
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Reactant of Route 2
4-(bromomethyl)-3-methyl-1H-pyrazole
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